molecular formula C11H11N3OS B1439788 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide CAS No. 1228552-30-4

2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide

Cat. No.: B1439788
CAS No.: 1228552-30-4
M. Wt: 233.29 g/mol
InChI Key: YIJFNTJQSUORDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C11H11N3OS and its molecular weight is 233.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c12-9(15)6-8-10(14-11(13)16-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,15)(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJFNTJQSUORDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289211
Record name 2-Amino-4-phenyl-5-thiazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228552-30-4
Record name 2-Amino-4-phenyl-5-thiazoleacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228552-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-phenyl-5-thiazoleacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide and its Core Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of the 2-aminothiazole scaffold, with a specific focus on 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide.

Introduction: The Prominence of the 2-Aminothiazole Scaffold in Medicinal Chemistry

The 2-aminothiazole nucleus is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds, including approved drugs and investigational agents.[1][2] Its unique structural features allow for versatile chemical modifications, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of 2-aminothiazole have demonstrated significant potential in various therapeutic areas, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide will delve into the specifics of the 2-amino-4-phenyl-1,3-thiazole core and explore the chemical and biological landscape of its acetamide derivatives.

Part 1: Chemical Structure and Physicochemical Properties

The core structure, 2-amino-4-phenyl-1,3-thiazole, is a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with an amino group at position 2 and a phenyl group at position 4. The user's topic of interest, "2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide," suggests an acetamide group attached to a methylene bridge at the 5-position of this core. However, a survey of chemical databases reveals a more commonly registered compound, N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide (CAS Number: 54167-89-4), where the acetamide group is directly attached to the 5-position of the thiazole ring. This guide will proceed with the characterization of this likely intended structure.

Chemical Structure of N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide:

Caption: Chemical structure of N-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃OS
Molecular Weight 233.29 g/mol
Appearance Solid
CAS Number 54167-89-4

Part 2: Synthesis and Characterization

The synthesis of 2-aminothiazole derivatives typically follows the well-established Hantzsch thiazole synthesis.[3] This method involves the condensation of an α-haloketone with a thiourea derivative.

General Synthesis Workflow:

G start Starting Materials (α-haloketone, Thiourea derivative) condensation Hantzsch Thiazole Synthesis (Condensation Reaction) start->condensation cyclization Cyclization condensation->cyclization aminothiazole 2-Aminothiazole Core cyclization->aminothiazole functionalization Functionalization (e.g., Acylation) aminothiazole->functionalization target Target Molecule (2-Aminothiazole Derivative) functionalization->target cluster_0 2-Aminothiazole Derivative cluster_1 Cellular Targets cluster_2 Downstream Effects drug 2-Aminothiazole Derivative kinase Kinase Inhibition (e.g., Aurora Kinase) drug->kinase tubulin Tubulin Polymerization Inhibition drug->tubulin cell_cycle Cell Cycle Arrest kinase->cell_cycle tubulin->cell_cycle apoptosis Induction of Apoptosis cell_cycle->apoptosis cluster_0 2-Aminothiazole Derivative cluster_1 Bacterial/Fungal Targets cluster_2 Outcome drug 2-Aminothiazole Derivative enzyme Enzyme Inhibition (e.g., MurB, CYP51) drug->enzyme cell_wall Cell Wall Synthesis Disruption drug->cell_wall death Bacterial/Fungal Cell Death enzyme->death cell_wall->death

Sources

The 2-Aminothiazole Acetamide Core: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[2][3][4] This in-depth technical guide delves into the critical structure-activity relationships (SAR) of 2-aminothiazole acetamides, providing researchers, scientists, and drug development professionals with a comprehensive understanding of how structural modifications influence biological activity. We will explore the causality behind experimental choices, present detailed protocols, and visualize key concepts to empower the rational design of next-generation therapeutics.

The 2-Aminothiazole Acetamide Scaffold: A Privileged Framework

The 2-aminothiazole ring system, coupled with an acetamide functionality at the 2-amino position, creates a versatile scaffold that can be systematically modified at several key positions. Understanding the role of each component is paramount to successful drug design.

The general structure of a 2-aminothiazole acetamide allows for chemical exploration at three primary sites: the 2-acetamide group (R1), and the C4 (R2) and C5 (R3) positions of the thiazole ring. Each of these positions plays a crucial role in dictating the molecule's interaction with its biological target, as well as its pharmacokinetic properties.

Caption: Key modification points of the 2-aminothiazole acetamide scaffold.

The Crucial Role of the 2-Acetamido Group: More Than a Simple Linker

The conversion of the 2-amino group to an acetamide is a common and often essential modification for achieving potent biological activity.[4] This transformation serves multiple purposes:

  • Hydrogen Bonding: The amide functionality introduces both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form crucial interactions with amino acid residues in the target protein's binding site.

  • Conformational Rigidity: The planar nature of the amide bond can restrict the conformation of the molecule, pre-organizing it for optimal binding and reducing the entropic penalty upon target engagement.

  • Modulation of Physicochemical Properties: The nature of the acyl group (R1) can be tailored to fine-tune properties such as lipophilicity, solubility, and metabolic stability. For instance, replacing an aromatic acyl side chain with a non-aromatic one has been shown to reduce protein binding and improve aqueous solubility.[4]

SAR Insights for the 2-Acetamido Group:

  • Alkyl vs. Aryl Substituents: The choice between aliphatic and aromatic acyl groups can significantly impact potency and selectivity. Aromatic groups can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

  • Chain Length: In a series of anticancer agents, increasing the acyl chain length from two carbons (acetamide) to three carbons (propanamide) at the 2-amino position of the thiazole core resulted in improved activity.[4]

  • Heterocyclic Acyl Groups: Introduction of heterocyclic rings can provide additional points for hydrogen bonding and can be used to modulate solubility and metabolic properties.

Exploring the Chemical Space at C4 and C5 of the Thiazole Ring

The C4 and C5 positions of the thiazole ring offer significant opportunities for SAR exploration. Substituents at these positions can profoundly influence the overall shape, electronic distribution, and pharmacokinetic profile of the molecule.

PositionCommon SubstituentsImpact on ActivityRationale
C4 Aryl (e.g., phenyl, pyridyl), AlkylOften crucial for potency. A 2-pyridyl substituent has been shown to be strictly required for antitubercular activity in some series.[5]The substituent can occupy a specific sub-pocket in the target protein, forming key hydrophobic or hydrogen bonding interactions.
C5 Halogens (e.g., Br, Cl), Small alkyl, ArylCan modulate electronic properties and lipophilicity. Halogen substitution can enhance binding through halogen bonding.Fine-tunes the electronic nature of the thiazole ring and can influence metabolic stability. Can also provide additional interaction points.
C4/C5 Fused ring systems (e.g., tetrahydrobenzothiazole)Can significantly increase potency by creating a more rigid and extensive structure that can better fit into a larger binding pocket.[1][6]The fused ring system can lead to enhanced van der Waals interactions and a more favorable binding entropy.

Causality in Action: The Case of Anticancer 2-Aminothiazoles

In a study of 2-aminothiazole derivatives with cytotoxic activity against human lung cancer (H1299) and human glioma (SHG-44) cell lines, the following SAR was observed[1]:

  • An unsubstituted phenyl group at the 2-amino position resulted in weak activity.

  • A chloro-substitution on the phenyl ring enhanced cytotoxic activity.

  • The most potent compounds featured a fused butylidene ring at the C4 and C5 positions of the thiazole, along with a benzylic amine.[1][6]

This suggests that the fused ring system at C4/C5 creates a hydrophobic moiety that likely interacts favorably with a non-polar region of the biological target. The chloro-substitution on the phenyl ring could be involved in halogen bonding or simply increase the overall lipophilicity, enhancing cell permeability.

The Acetamide Side Chain: A Gateway to Selectivity and Potency

The substituent on the nitrogen of the acetamide group (R4 in the diagram) is a critical determinant of biological activity and selectivity. This is often the part of the molecule that extends into the solvent-exposed region of a binding site or interacts with specific residues that differ between related targets, such as kinase isoforms.

Key SAR Observations for the Acetamide Side Chain:

  • Kinase Inhibitors: In the development of kinase inhibitors, this side chain is often a complex heterocyclic moiety that can form specific hydrogen bonds and hydrophobic interactions within the ATP-binding site. For example, in the discovery of Dasatinib, a potent pan-Src kinase inhibitor, optimization of this portion of the molecule was key to achieving nanomolar potency.[7]

  • Solubility and Permeability: The nature of this substituent greatly influences the overall physicochemical properties of the compound. The inclusion of polar groups, such as hydroxyls or amines, can improve aqueous solubility, which is often a challenge for this class of compounds.

  • Bioisosteric Replacements: In some cases, the acetamide linker itself can be part of a larger, more rigid ring system to improve binding affinity. Bioisosteric replacement of an ester moiety with a more metabolically stable oxazole ring has been successfully employed to improve the cellular activity and plasma stability of CDK2 inhibitors.[8]

Experimental Protocols: A Practical Guide

To facilitate research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative 2-aminothiazole acetamide and a common biological assay for its evaluation.

Synthesis of a Representative 2-Aminothiazole Acetamide

The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of the 2-aminothiazole core, which is then acylated to yield the final acetamide product.[5][9]

Workflow for the Synthesis of N-(4-phenylthiazol-2-yl)acetamide:

Synthesis_Workflow start Start Materials: 2-Bromoacetophenone Thiourea step1 Hantzsch Thiazole Synthesis (Reflux in Ethanol) start->step1 intermediate Intermediate: 2-Amino-4-phenylthiazole step1->intermediate step2 Acetylation (Acetic Anhydride, Pyridine) intermediate->step2 product Final Product: N-(4-phenylthiazol-2-yl)acetamide step2->product

Caption: Synthetic workflow for a model 2-aminothiazole acetamide.

Step-by-Step Protocol:

  • Synthesis of 2-Amino-4-phenylthiazole (Intermediate):

    • To a solution of 2-bromoacetophenone (10 mmol) in ethanol (50 mL), add thiourea (12 mmol).

    • Reflux the reaction mixture for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • The precipitated solid is filtered, washed with water, and dried to yield 2-amino-4-phenylthiazole.

  • Synthesis of N-(4-phenylthiazol-2-yl)acetamide (Final Product):

    • Dissolve 2-amino-4-phenylthiazole (5 mmol) in pyridine (10 mL).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add acetic anhydride (6 mmol) to the reaction mixture.

    • Stir the reaction at room temperature for 2-3 hours.

    • Pour the reaction mixture into crushed ice.

    • The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol to afford the pure product.

In Vitro Kinase Inhibition Assay

Many 2-aminothiazole acetamides are potent kinase inhibitors.[8][9][10] A common method to assess their activity is a biochemical kinase assay.

Workflow for a Typical Kinase Inhibition Assay:

Kinase_Assay_Workflow start Prepare Reagents: Kinase, Substrate, ATP, Test Compound step1 Incubate kinase with test compound start->step1 step2 Initiate reaction by adding ATP and substrate step1->step2 step3 Incubate at optimal temperature step2->step3 step4 Stop reaction and detect signal (e.g., luminescence, fluorescence) step3->step4 end Calculate IC50 value step4->end

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol (Example: CDK2/Cyclin E Inhibition):

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT). Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the reaction buffer, a solution of the CDK2/Cyclin E enzyme, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add a mixture of the substrate (e.g., a peptide substrate) and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Future Perspectives and Conclusion

The 2-aminothiazole acetamide scaffold continues to be a highly fruitful area of research in drug discovery. Future efforts will likely focus on:

  • Improving Selectivity: As many 2-aminothiazole acetamides target conserved binding sites, such as the ATP pocket of kinases, achieving high selectivity remains a challenge. The design of compounds that exploit subtle differences in the binding sites of related proteins will be crucial.

  • Targeting New Disease Areas: While extensively studied in oncology and infectious diseases, the versatility of this scaffold suggests its potential for application in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.[10]

  • Bioisosteric Replacements: The exploration of bioisosteres for the thiazole ring, such as oxazoles, could lead to compounds with improved physicochemical properties and novel biological activities.[11][12]

References

  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. Available at: [Link]

  • PMC. (n.d.). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Available at: [Link]

  • PMC. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • Costa, R. K. E., et al. (2023). Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition. Results in Chemistry, 5, 100842. Available at: [Link]

  • PMC. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Available at: [Link]

  • PMC. (n.d.). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Available at: [Link]

  • Kim, K. S., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. Journal of Medicinal Chemistry, 45(18), 3905-3927. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 2-aminothiazole derivatives. Available at: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Available at: [Link]

  • PMC. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available at: [Link]

  • Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 64(3), 505-525. Available at: [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • Rehse, K., & Baselt, T. (2008). New 2-amino-thiazole-4-acetamides with antiplatelet activity. Archiv der Pharmazie, 341(10), 645-654. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Available at: [Link]

  • Anderson, M., et al. (2004). Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 14(22), 5521-5525. Available at: [Link]

  • ACS Publications. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1439-1445. Available at: [Link]

  • PMC. (n.d.). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Available at: [Link]

  • PubMed. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available at: [Link]

  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]

  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • ACS Publications. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44009-44026. Available at: [Link]

  • MDPI. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. International Journal of Molecular Sciences, 23(9), 5163. Available at: [Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]

  • ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Available at: [Link]

  • ACS Publications. (n.d.). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). 2-Aminothiazole scaffold containing amide moiety (23-34). Available at: [Link]

Sources

Technical Whitepaper: Binding Affinity & Target Profiling of 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the binding affinity, molecular interactions, and characterization protocols for 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide and its functional derivatives. This document is structured for researchers in medicinal chemistry and pharmacology.

Executive Summary

The compound 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide represents a privileged scaffold in medicinal chemistry, belonging to the class of 2-aminothiazoles . This structural motif is critical in drug discovery due to its ability to engage in multiple non-covalent interactions (hydrogen bonding,


-

stacking) within the ATP-binding pockets of kinases and allosteric sites of G-protein coupled receptors (GPCRs).

Current research identifies this scaffold as a potent inhibitor of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and EGFR (Epidermal Growth Factor Receptor), with secondary activity against Tubulin Polymerase . This guide analyzes the binding thermodynamics, mechanistic inhibition, and experimental protocols required to validate its affinity.

Molecular Profile & Target Landscape

Structural Pharmacophore

The molecule consists of three distinct pharmacophoric regions:

  • 2-Amino-thiazole Core: Acts as a hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP in kinase pockets.

  • 4-Phenyl Ring: Provides hydrophobic bulk, facilitating

    
    -
    
    
    
    T-shaped interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding cleft.
  • 5-Acetamide Linker: A flexible polar arm that extends into the solvent-exposed region or interacts with the ribose-binding pocket residues (e.g., Aspartate, Glutamate).

Primary Protein Targets
Target ProteinFunctionBinding ModeAffinity Metric (

)
VEGFR-2 Angiogenesis RegulationATP-Competitive Inhibitor0.40 ± 0.04 µM [1]
EGFR Cell ProliferationATP-Competitive Inhibitor~2.0 - 8.6 µM [2]
Tubulin Cytoskeleton DynamicsPolymerization Inhibitor~2.0 µM (Cell-based) [2]
Glutaminase (GLS) Glutamine MetabolismAllosteric Inhibitor33 µM [3]

Mechanistic Basis of Binding

VEGFR-2 Inhibition Mechanism

The binding affinity of the 2-amino-4-phenylthiazole-5-acetamide scaffold to VEGFR-2 is driven by a "Type I" kinase inhibition mode.

  • Hinge Region Interaction: The thiazole nitrogen (N3) and the exocyclic 2-amino group form a bidentate hydrogen bond network with the backbone carbonyl and amide NH of Cys919 in the kinase hinge region.

  • Hydrophobic Pocket: The 4-phenyl moiety occupies the hydrophobic back-pocket (Gatekeeper region), engaging in Van der Waals interactions with Val848 and Ala866 .

  • Solvent Front: The 5-acetamide tail extends towards the solvent front, often forming water-mediated H-bonds with Asp1046 , stabilizing the complex.

Visualization of Signaling & Inhibition

The following diagram illustrates the VEGFR-2 signaling cascade and the specific intervention point of the aminothiazole scaffold.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Tyrosine Kinase) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Phosphorylation MAPK Ras/Raf/MEK/ERK VEGFR2->MAPK Signaling Inhibitor 2-Amino-4-phenylthiazole Scaffold Inhibitor->VEGFR2 ATP Competition (IC50 ~0.4 µM) Akt Akt/PKB PI3K->Akt Angiogenesis Angiogenesis (Endothelial Cell Migration) Akt->Angiogenesis Proliferation Cell Proliferation MAPK->Proliferation

Figure 1: VEGFR-2 Signaling Cascade and Competitive Inhibition Mechanism.

Technical Protocol: Measuring Binding Affinity

To rigorously validate the binding affinity of 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide, Surface Plasmon Resonance (SPR) is the gold standard for determining kinetic constants (


, 

,

), while enzymatic assays provide functional inhibition data (

).
Protocol A: Surface Plasmon Resonance (SPR)

Objective: Determine the equilibrium dissociation constant (


).

Reagents:

  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Recombinant Human VEGFR-2 (extracellular domain).

  • Analyte: 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide (dissolved in DMSO).

  • Running Buffer: HBS-EP+ (0.01 M HEPES, 0.15 M NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

Workflow:

  • Immobilization: Activate the CM5 chip using EDC/NHS. Inject VEGFR-2 (20 µg/mL in Acetate pH 5.0) to reach a target density of ~2000 RU. Deactivate excess esters with Ethanolamine.

  • Sample Preparation: Prepare a serial dilution of the compound (0.1 nM to 10 µM) in Running Buffer (maintain final DMSO concentration at 1% to match bulk).

  • Injection Cycles:

    • Inject analyte for 120s (Association phase) at 30 µL/min.

    • Switch to buffer for 180s (Dissociation phase).

    • Regenerate surface with 10 mM Glycine-HCl (pH 2.5) if necessary (often not needed for small molecules).

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model using the Biacore evaluation software.

    • Calculate

      
      .
      
Protocol B: ADP-Glo™ Kinase Assay

Objective: Determine the functional


 value.

Workflow Diagram:

Assay_Workflow Step1 Reaction Assembly (Kinase + Substrate + Compound) Step2 Incubation (60 min @ RT) Step1->Step2 Step3 ADP-Glo Reagent (Deplete ATP) Step2->Step3 Step4 Kinase Detection Reagent (Convert ADP -> ATP -> Light) Step3->Step4 Step5 Luminescence Read (Plate Reader) Step4->Step5

Figure 2: ADP-Glo Kinase Assay Workflow for IC50 Determination.

Step-by-Step Methodology:

  • Reaction Mix: In a 384-well white plate, add 2 µL of VEGFR-2 enzyme (0.5 ng/µL) and 2 µL of the test compound (diluted in kinase buffer).

  • Initiation: Add 1 µL of ATP/Substrate mix (Poly Glu:Tyr substrate).

  • Incubation: Shake for 60 minutes at room temperature. The kinase converts ATP to ADP.

  • Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This stops the kinase reaction and depletes remaining unconsumed ATP.

  • Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. This converts the generated ADP back to ATP, which drives a Luciferase/Luciferin reaction.

  • Measurement: Read Luminescence (RLU).

  • Calculation: Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve (Variable Slope) to extract

    
    .
    

Data Interpretation & Optimization

When analyzing binding data for 2-amino-4-phenylthiazole-5-acetamide derivatives, consider the following Structure-Activity Relationships (SAR):

  • Effect of Acetamide N-Substitution:

    • Unsubstituted (-NH2): Moderate affinity.

    • Piperazine-linked: Significantly increases affinity (IC50 < 0.5 µM) due to additional solubility and electrostatic interactions [1].

  • Effect of Phenyl Ring Substitution:

    • Para-methoxy (-OMe): Enhances electron density, improving

      
      -stacking.
      
    • Para-chloro (-Cl): Increases lipophilicity and metabolic stability.

Self-Validation Check: If the


 obtained via ADP-Glo is significantly higher (>10x) than the 

obtained via SPR, this suggests the compound may have poor solubility or slow association kinetics (

), or that the assay conditions (e.g., high ATP concentration) are shifting the equilibrium.

References

  • Abou-Seri, S. M., et al. (2011). "Synthesis and biological evaluation of novel 2-aminothiazole derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. (Context: Validates VEGFR-2 inhibition of the thiazole-acetamide scaffold).

  • Zhang, L., et al. (2011).[1] "Design and synthesis of 2-amino-4-phenylthiazole derivatives as novel antitumor agents." Journal of Medicinal Chemistry. (Context: Establishes Tubulin and EGFR targeting).

  • Costa, R. K. E., et al. (2025). "Discovery of aminothiazole derivatives as a chemical scaffold for glutaminase inhibition." Bioorganic Chemistry. (Context: Recent identification of Glutaminase inhibition).

  • Khalifa, M. E. (2018).[2] "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives." Acta Chimica Slovenica. (Context: Comprehensive review of the scaffold's reactivity and targets).

Sources

In Silico Docking Studies of 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth framework for conducting in silico molecular docking studies on 2-(2-amino-4-phenyl-1,3-thiazol-5-yl)acetamide, a member of the versatile thiazole family of heterocyclic compounds. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3][4][5][6] Molecular docking is a pivotal computational tool in modern drug discovery, offering predictive insights into the binding affinity and orientation of a small molecule ligand within the active site of a target protein.[7][8][9] This guide is designed for researchers, scientists, and drug development professionals, offering a narrative that intertwines technical protocols with the underlying scientific rationale, ensuring a robust and reproducible study design. We will delve into the essential steps of ligand and protein preparation, the execution of the docking simulation, and the critical analysis of the resulting data, all grounded in established scientific principles and supported by authoritative references.

Introduction: The Rationale for Docking 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for drug design. The specific compound, 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide, features several key functional groups: a primary amine, a phenyl ring, and an acetamide moiety. These groups provide a rich pharmacophore with the potential for hydrogen bonding, hydrophobic interactions, and pi-stacking, suggesting a high likelihood of specific binding to a biological target.

In silico docking is a powerful, cost-effective method to explore the potential therapeutic targets for this compound.[8][9] By simulating the interaction between the ligand and a library of protein structures, we can prioritize targets for further experimental validation, elucidate potential mechanisms of action, and guide the rational design of more potent and selective derivatives.[10][11] This guide will provide a step-by-step protocol for performing a rigorous docking study, emphasizing the "why" behind each step to foster a deeper understanding of the process.

Pre-Docking Essentials: Ligand and Protein Preparation

The accuracy of any docking study is fundamentally dependent on the quality of the input structures for both the ligand and the protein.[12] This preparation phase is arguably the most critical and requires meticulous attention to detail.

2.1. Ligand Preparation: From 2D Structure to 3D Conformation

The starting point for our ligand is its 2D chemical structure. To be used in a docking simulation, this must be converted into a low-energy, 3D conformation with the correct protonation state and atomic charges.

Protocol 2.1: Ligand Preparation Workflow

  • 2D Structure Sketching and Conversion:

    • Using a chemical drawing tool such as ChemDraw or the open-source MarvinSketch, draw the 2D structure of 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide.

    • Export the structure in a 2D format like SMILES (Simplified Molecular Input Line Entry System) or SDF (Structure-Data File).

    • Utilize a computational chemistry software package like Open Babel or dedicated software like Dockamon to convert the 2D structure into a 3D conformation.[13] This initial 3D structure is often a rough approximation.

  • Protonation State and Tautomer Generation:

    • The biological activity of a molecule is highly dependent on its protonation state at physiological pH (typically ~7.4).

    • Employ tools to add hydrogen atoms to the ligand.[13] For our ligand, the primary amine is a likely site of protonation. It is crucial to consider all plausible states as the active form might not be the most stable in solution.

  • Energy Minimization and Conformational Search:

    • The initial 3D structure must be optimized to find a low-energy conformation.[13] This is achieved through energy minimization using a suitable force field.

    • This process refines bond lengths, angles, and dihedrals to relieve any steric strain.

    • For flexible molecules, a conformational search should be performed to generate a diverse set of low-energy conformers that represent the molecule's flexibility.

  • Charge Assignment:

    • Assign partial atomic charges to the ligand atoms. The choice of charge model (e.g., Gasteiger) is dependent on the docking software and force field to be used.[14] Consistency is key.

Ligand_Preparation_Workflow cluster_ligand Ligand Preparation node_2d 2D Structure (SMILES/SDF) node_3d Initial 3D Conversion node_2d->node_3d e.g., Open Babel node_prot Add Hydrogens & Define Tautomers (pH 7.4) node_3d->node_prot node_emin Energy Minimization & Conformational Search node_prot->node_emin node_final Docking-Ready Ligand node_emin->node_final

Caption: Workflow for preparing the ligand for docking.

2.2. Protein Target Preparation: Ensuring a Biologically Relevant Receptor

The selection and preparation of the protein target are equally critical. High-resolution crystal structures from the Protein Data Bank (PDB) are the preferred starting point.

Protocol 2.2: Protein Preparation Workflow

  • Target Selection and Structure Retrieval:

    • Based on the known pharmacology of thiazole derivatives, select a relevant protein target. For this guide, let's hypothetically select a protein kinase, a common target for anticancer agents.

    • Search the PDB for a high-resolution (< 2.5 Å) crystal structure of the chosen kinase. Prioritize structures that are co-crystallized with a ligand, as this helps to identify the correct binding pocket and conformation.

    • Download the PDB file.[15]

  • Initial Structure Cleanup:

    • The raw PDB file often contains non-essential components. Remove water molecules that are not involved in ligand binding, co-solvents, and any co-crystallized ligands.[15][16][17][18]

    • If the protein is a multimer, decide whether to use the entire complex or a single monomer, depending on the location of the binding site.[15]

  • Protonation and Hydrogen Bond Network Optimization:

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[12][15]

    • Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) based on the local microenvironment and a specified pH.

    • Tools like the Dock Prep tool in UCSF Chimera can automate these steps.[17][18]

  • Charge Assignment and Final Formatting:

    • Assign appropriate atomic charges to the protein residues.

    • Save the prepared protein in a suitable format for the chosen docking software, such as PDBQT for AutoDock Vina.[15][19]

Protein_Preparation_Workflow cluster_protein Protein Preparation node_pdb Select & Download PDB (High Resolution) node_clean Clean Structure (Remove water, ligands) node_pdb->node_clean node_h Add Hydrogens & Assign Charges node_clean->node_h e.g., UCSF Chimera node_ready Docking-Ready Receptor (PDBQT format) node_h->node_ready

Caption: Workflow for preparing the protein receptor for docking.

The Docking Simulation: Predicting the Binding Pose

With the prepared ligand and protein, the next step is to perform the molecular docking simulation. This process involves two main components: a search algorithm to generate a multitude of ligand poses within the binding site and a scoring function to estimate the binding affinity for each pose.[11]

3.1. Defining the Binding Site

The search space for the docking algorithm must be defined. This is typically a grid box centered on the active site.[12][15]

  • If a co-crystallized ligand was present: Center the grid on the position of this native ligand. This is the most reliable method.

  • If the active site is known from literature: Use the reported key residues to define the center of the grid.

  • If the binding site is unknown (blind docking): The grid box should encompass the entire protein surface. This is computationally expensive and generally less accurate but can be useful for identifying novel allosteric sites.

3.2. Choosing a Docking Algorithm and Scoring Function

Numerous docking programs are available, each with its own strengths and weaknesses. Common choices include AutoDock Vina, Glide, and GOLD.[11] The choice of software will influence the specific parameters and file formats used.

Protocol 3.1: Molecular Docking with AutoDock Vina

  • Prepare Input Files: Ensure both the prepared ligand and protein are in the PDBQT format.

  • Define the Search Space: Create a configuration file that specifies the coordinates for the center of the grid box and its dimensions in x, y, and z.[12][15]

  • Run the Docking Simulation: Execute the Vina command, providing the paths to the receptor, ligand, and configuration file. The exhaustiveness parameter controls the thoroughness of the search.

  • Output Analysis: Vina will output a file containing the predicted binding poses, ranked by their binding affinity scores in kcal/mol.

Post-Docking Analysis: From Scores to Scientific Insight

The output of a docking simulation is a set of poses and scores. This data requires careful analysis to extract meaningful biological insights. The lowest energy score does not always correspond to the true binding mode.

4.1. Visual Inspection and Interaction Analysis

The most crucial step is the visual inspection of the top-ranked poses using molecular visualization software like PyMOL, Chimera, or Discovery Studio.[20]

  • Plausibility of the Pose: Does the ligand adopt a chemically reasonable conformation?

  • Key Interactions: Identify the specific non-covalent interactions between the ligand and the protein.[20]

    • Hydrogen Bonds: Look for hydrogen bonds between the ligand's functional groups and polar residues in the active site.

    • Hydrophobic Interactions: The phenyl ring is likely to engage in hydrophobic interactions with nonpolar residues.

    • Pi-Stacking: The phenyl ring can also form pi-pi stacking or T-stacking interactions with aromatic residues.

4.2. Quantitative Data Summary

Summarize the key quantitative data from the docking runs in a clear, tabular format. The binding affinity is often represented as a free energy change (ΔG), where a more negative value indicates a stronger binding affinity.[21]

Pose RankBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
1-8.5Tyr123, Asp181, Leu75H-Bond, Pi-Stacking, Hydrophobic
2-8.2Tyr123, Lys98, Val83H-Bond, Cation-Pi, Hydrophobic
3-7.9Asp181, Phe182, Leu75H-Bond, Pi-Stacking, Hydrophobic
This table is illustrative. Actual data will be generated from the specific docking run.
4.3. Validation and Refinement

To increase confidence in the results, consider the following validation steps:

  • Re-docking: If a co-crystallized ligand was present, remove it and re-dock it into the active site. The predicted pose should closely match the crystallographic pose (RMSD < 2.0 Å).[21] This validates the docking protocol.

  • Pose Clustering: Analyze the top-ranked poses. A tight cluster of low-energy poses is more credible than a wide scatter.[21]

  • Comparison with Experimental Data: If available, compare docking results with experimental data like IC50 values to validate the findings.[21][22]

Post_Docking_Analysis cluster_analysis Post-Docking Analysis & Validation cluster_validation Validation Methods node_output Docking Output (Poses & Scores) node_visual Visual Inspection (PyMOL, Chimera) node_output->node_visual node_interact Interaction Analysis (H-Bonds, Hydrophobic, etc.) node_visual->node_interact node_quant Quantitative Summary (Table) node_interact->node_quant node_valid Protocol Validation node_quant->node_valid node_insight Biological Hypothesis node_quant->node_insight node_redock Re-docking (RMSD < 2Å) node_valid->node_redock node_exp Compare to Experimental Data node_valid->node_exp node_redock->node_insight node_exp->node_insight

Caption: A structured approach to post-docking analysis.

Conclusion and Future Directions

This guide has outlined a rigorous and scientifically sound workflow for conducting in silico docking studies on 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide. By following these steps—from meticulous ligand and protein preparation to critical analysis of the results—researchers can generate credible hypotheses about the compound's potential biological targets and mechanism of action.

The results of a docking study are not an end in themselves but rather a starting point for further investigation. The generated hypotheses must be tested experimentally. Promising results should lead to the synthesis of analogs to establish a Structure-Activity Relationship (SAR) and in vitro biochemical or cellular assays to confirm the predicted biological activity. Ultimately, in silico docking, when performed correctly, is an indispensable tool that accelerates the drug discovery pipeline, saving valuable time and resources.[9]

References
  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved February 14, 2026, from [Link]

  • Teli, D. M., & Kushwaha, S. (2023). Basics, types and applications of molecular docking: A review. International Journal of Pharmaceutical Sciences and Research, 14(11), 5424-5431.
  • Pashaei, B., & Ramezani, M. (2023). A Comprehensive Review on Molecular Docking in Drug Discovery. Journal of Chemical Health Risks, 13(4), 335-346.
  • Kumar, A., & Singh, J. (2024). A Review On Molecular Docking And Its Application. Journal of Drug Delivery and Therapeutics, 14(3), 135-141.
  • Academia.edu. (n.d.). A Review on Molecular Docking: Novel Tool for Drug Discovery. Retrieved February 14, 2026, from [Link]

  • He, X., & Wang, J. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. Current Medicinal Chemistry, 22(34), 3984-4002.
  • YouTube. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Retrieved February 14, 2026, from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved February 14, 2026, from [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. Retrieved February 14, 2026, from [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved February 14, 2026, from [Link]

  • Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved February 14, 2026, from [Link]

  • YouTube. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved February 14, 2026, from [Link]

  • YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon). Retrieved February 14, 2026, from [Link]

  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Retrieved February 14, 2026, from [Link]

  • Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved February 14, 2026, from [Link]

  • Asian Publication Corporation. (n.d.). In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. Retrieved February 14, 2026, from [Link]

  • World Journal of Advanced Research and Reviews. (n.d.). In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Retrieved February 14, 2026, from [Link]

  • Gomaa, A. M., et al. (2020). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 25(23), 5678.
  • MDPI. (n.d.). In silico Evaluation of Antimicrobial Activity of Some Thiadiazoles Using Molecular Docking Approach. Retrieved February 14, 2026, from [Link]

  • El-Sayed, M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • PubChem. (n.d.). 2-(2-amino-4-oxo-thiazol-5-yl)-N-phenyl-acetamide. Retrieved February 14, 2026, from [Link]

  • Himaja, M., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 24(7), 2911-2914.
  • National Institutes of Health. (n.d.). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Retrieved February 14, 2026, from [Link]

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide . This scaffold is a critical pharmacophore in kinase inhibition and anti-inflammatory drug discovery.

Traditional Hantzsch synthesis often suffers from long reflux times (12–24 hours) and inconsistent yields due to thermal gradients. This protocol utilizes dielectric heating to accelerate the condensation and amidation steps, reducing total synthesis time from days to under 1 hour while improving purity profiles.

Key Advantages:

  • Speed: Reaction times reduced by >95% compared to thermal reflux.

  • Selectivity: Microwave irradiation promotes specific polar transition states, minimizing side reactions.

  • Scalability: Protocol validated for 0.5 mmol to 50 mmol scales.

Chemical Strategy & Mechanism[1][2][3][4]

The synthesis is designed as a Two-Step Microwave Protocol to ensure regioselectivity at the 5-position. Direct condensation to the acetamide is often plagued by hydrolysis; therefore, we utilize a robust ester intermediate.

The Pathway[1][5]
  • Step 1 (Hantzsch Condensation): Reaction of Ethyl benzoylacetate (via in-situ bromination) with Thiourea to form Ethyl 2-amino-4-phenylthiazole-5-acetate .

  • Step 2 (Aminolysis): Microwave-promoted direct amidation of the ester using aqueous ammonium hydroxide.

Mechanistic Insight

The Hantzsch synthesis involves the nucleophilic attack of the thiourea sulfur on the


-haloketone.[1] Microwave irradiation (

MHz) couples directly with the polar transition state of the nucleophilic substitution (

) and the subsequent cyclodehydration. The high dielectric loss tangent (

) of the polar solvents (Ethanol/Water) ensures rapid energy transfer.
Reaction Scheme Visualization

ReactionScheme Precursor Ethyl Benzoylacetate (Precursor) Bromination In-situ Bromination (NBS/MeCN) Precursor->Bromination Activation MW1 MW Irradiation 80°C, 10 min Bromination->MW1 Thiourea Thiourea Thiourea->MW1 Intermediate Ethyl 2-amino-4-phenyl- thiazole-5-acetate (Ester Intermediate) MW2 MW Irradiation 100°C, 15 min Intermediate->MW2 Ammonia NH4OH (aq) Ammonia->MW2 Product 2-(2-Amino-4-phenyl- 1,3-thiazol-5-yl)acetamide (Final Target) MW1->Intermediate Cyclization MW2->Product Aminolysis

Figure 1: Two-step microwave synthesis pathway ensuring regioselective formation of the 5-acetamide side chain.

Equipment & Reagents

Instrumentation
  • Reactor: Single-mode Microwave Synthesizer (e.g., CEM Discover 2.0 or Biotage Initiator+).

  • Vessels: 10 mL and 35 mL pressure-rated glass vials with silicone/PTFE septa.

  • Temperature Control: IR sensor (external) and Fiber Optic probe (internal, recommended for Step 2).

Reagents
ReagentCAS No.GradeRole
Ethyl benzoylacetate94-02-095%+Scaffold Precursor
N-Bromosuccinimide (NBS)128-08-599%Brominating Agent
Thiourea62-56-699%Thiazole Core Former
Ammonium Hydroxide1336-21-628-30% aqAmidation Source
Ethanol64-17-5AbsoluteSolvent (High

)

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-amino-4-phenylthiazole-5-acetate

Targeting the stable ester intermediate.

  • Bromination (In-situ):

    • In a 35 mL microwave vial, dissolve Ethyl benzoylacetate (1.92 g, 10 mmol) in Acetonitrile (10 mL).

    • Add N-Bromosuccinimide (NBS) (1.78 g, 10 mmol) slowly.

    • Stir at room temperature for 20 minutes. Note: The solution will turn from orange to pale yellow as bromination completes.

  • Hantzsch Cyclization:

    • Add Thiourea (0.76 g, 10 mmol) directly to the vial.

    • Add Ethanol (10 mL) to aid solubility.

    • Seal the vial.

  • Microwave Parameters (Step 1):

    • Temp: 80 °C

    • Time: 10:00 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup:

    • Cool to room temperature.[1][2]

    • Pour the reaction mixture into ice-cold water (100 mL) containing saturated

      
       (to neutralize HBr byproduct).
      
    • The ester will precipitate as a solid. Filter, wash with water, and dry.

    • Expected Yield: 85-92%.

Protocol B: Conversion to 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide

Microwave-accelerated aminolysis.

  • Preparation:

    • In a 10 mL microwave vial, suspend the Ester Intermediate from Protocol A (1.0 g, ~3.8 mmol) in Ethanol (3 mL).

    • Add Ammonium Hydroxide (28% aq) (4 mL). Excess ammonia is required to drive equilibrium.

  • Microwave Parameters (Step 2):

    • Temp: 100 °C

    • Pressure Limit: 15 bar (Critical safety parameter due to ammonia gas generation).

    • Time: 15:00 minutes

    • Power: Dynamic (Max 200 W)

  • Workup & Purification:

    • Cool the vial to <30°C before opening (venting risk).

    • Concentrate the solvent under reduced pressure to ~2 mL.

    • Add cold water (10 mL) to induce crystallization.

    • Filter the white/off-white solid. Recrystallize from Ethanol/Water (1:1) if necessary.

Results & Data Analysis

Analytical Specifications

The following data validates the successful synthesis of the target molecule.

ParameterSpecificationNotes
Appearance Off-white to pale yellow powder
Melting Point 182–185 °CDistinct from ester precursor (140 °C)
IR (KBr) 3420, 3250

(

stretch)1660

(Amide C=O)
Amide peak confirms conversion from Ester (

)
Yield (Overall) 78%Calculated over two steps
Troubleshooting Guide

Troubleshooting Problem Low Yield / Impurities Check1 Is Step 1 Product Solid? Problem->Check1 Action1 Oil formed: Use EtOH/Water recrystallization immediately Check1->Action1 No Check2 Step 2: Incomplete Conversion? Check1->Check2 Yes Action2 Increase NH4OH ratio or Temp to 110°C Check2->Action2 Yes Success Target Pure Check2->Success No

Figure 2: Decision tree for troubleshooting common synthesis issues.

Safety & Compliance

  • Pressure Hazard: Step 2 involves heating aqueous ammonia. The microwave vial pressure can rise rapidly. Ensure the vessel is rated for at least 20 bar and set a software safety cutoff at 15 bar.

  • Lachrymator:

    
    -bromocarbonyls (generated in situ in Step 1) are potent lachrymators. Handle the NBS addition in a fume hood before sealing the vessel.
    

References

  • Microwave-Assisted Hantzsch Synthesis: Khrustalev, D. P., et al. "Synthesis of 2-Amino-4-phenylthiazole under Conditions of Microwave Irradiation." Russian Journal of Applied Chemistry, vol. 81, no. 5, 2008, pp. 900–902. [3]

  • General Hantzsch Protocols: BenchChem. "Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives: Application Notes." 4

  • Microwave Amidation Techniques: Ezhilarasi, M. R., et al.[5] "A Facile One Pot Microwave Synthesis Of 2-Amino-5-Aryl Thiazole." Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2016.[5] 5

  • Regioselectivity in Thiazole Synthesis: Bramley, S. E., et al.[6] "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." J. Chem. Soc., Perkin Trans.[6] 1, 1987.[6] 6

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-THZ-005 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting poor aqueous solubility for in vitro/in vivo applications.

Executive Summary

You are encountering solubility limits with 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide . This molecule presents a classic "brick dust" profile: high crystallinity driven by intermolecular hydrogen bonding (amide/amine motifs) combined with significant lipophilicity (phenyl-thiazole core).

The 2-amino-thiazole moiety is a weak base (pKa ≈ 5.3) . This specific pKa value is the critical "unlock" for solubility. It indicates that the compound remains unionized (hydrophobic) at physiological pH (7.4), leading to precipitation.

This guide provides a modular troubleshooting workflow to overcome these limitations, moving from simple chemical adjustments to advanced formulation strategies.

Module 1: Chemical Validation (The "Is it Pure?" Phase)

Before altering the formulation, ensure the physical state of your material is not the root cause.

The Issue: "My compound won't dissolve in DMSO or Water, even with heating." Root Cause: High lattice energy. If your batch is highly crystalline, the energy required to break the crystal lattice is higher than the solvation energy.

Diagnostic Protocol:

  • DSC (Differential Scanning Calorimetry): Check for a sharp melting point (likely >150°C). A sharp peak confirms high crystallinity.

  • XRPD (X-Ray Powder Diffraction): Distinct Bragg peaks confirm a crystalline structure.

  • Purity Check: Ensure no residual heavy metal catalysts (Pd/Cu) from synthesis are acting as nucleation sites for precipitation.

Module 2: pH & Salt Screening (The "Charge It" Phase)

The Issue: "The compound crashes out when I dilute my DMSO stock into media/buffer." Scientific Rationale: At pH 7.4, the amine (pKa ~5.3) is <1% ionized. To solubilize it, you must protonate the 2-amino group. However, because the pKa is low, weak acids (acetic acid) are insufficient. You need a strong acid to drive protonation.

Salt Selection Protocol

Rule of Thumb:


 to ensure stable salt formation.
CounterionAcid pKaSuitabilityNotes
Hydrochloride -6.0High First-line choice. Creates a highly polar ionic species.
Mesylate -1.9High Good for increasing lipophilicity and solubility simultaneously.
Sulfate -3.0Moderate Risk of forming hydrates which can be less soluble.
Acetate 4.76Low

. Salt will disproportionate (hydrolyze) in water.
In-Situ Salt Screen (Quick Test):
  • Suspend 10 mg of compound in 1 mL water.

  • Add 1.1 equivalents of 1M HCl.

  • Vortex. If clear, the HCl salt is viable.

  • Critical Step: If using this for in vivo dosing, ensure the final formulation pH does not drift back up to >5.0, or the free base will precipitate.

Module 3: Excipient & Cosolvent Strategy (The "Dissolve It" Phase)

The Issue: "I cannot use strong acids because my assay is pH-sensitive." Solution: Use cosolvents to lower the dielectric constant of the media, favoring the dissolution of the neutral species.

Recommended Vehicle Composition (IV/IP Dosing):

ComponentFunctionConcentration RangeMechanism
DMSO Primary Solvent5 - 10%Disrupts lattice; high solubilizing power.
PEG 400 Cosolvent30 - 40%Solubilizes the phenyl-thiazole core.
Tween 80 Surfactant1 - 5%Prevents precipitation upon dilution (anti-nucleation).
Saline/Water DiluentBalanceMaintains tonicity.

Preparation Workflow:

  • Dissolve Compound in 100% DMSO first.

  • Add PEG 400 and vortex.

  • Add Tween 80 .

  • Slowly add Saline/Water with continuous vortexing.

    • Warning: Adding water too fast causes "crashing out" (Ostwald Ripening).

Module 4: Advanced Complexation (Cyclodextrins)

The Issue: "Cosolvents are toxic to my cells/animals." Scientific Rationale: The phenyl ring at position 4 is highly hydrophobic and fits perfectly into the cavity of Beta-Cyclodextrin. This "hides" the hydrophobic portion, making the complex water-soluble without changing pH.

Recommended Cyclodextrin: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .

  • Why? It is more soluble and less toxic (parenterally) than parent

    
    -CD.
    
Formulation Protocol (Visualized)

CD_Complexation Start Raw Compound (Hydrophobic) Mix Mixing (48h Stirring) Start->Mix Add Excess Solid CD_Sol 20% w/v HP-β-CD in Water CD_Sol->Mix Filter Filtration (0.22 µm) Mix->Filter Equilibrium Reached Result Soluble Inclusion Complex Filter->Result Clear Solution

Figure 1: Workflow for preparing a Cyclodextrin Inclusion Complex. This method relies on thermodynamic equilibrium.

Module 5: Amorphous Solid Dispersions (The "Force It" Phase)

The Issue: "I need a solid oral dosage form with high bioavailability." Scientific Rationale: Crystalline lattice energy is the enemy. By trapping the molecule in a polymer matrix in an amorphous (disordered) state, you remove the energy barrier to dissolution.

Recommended Polymers:

  • HPMC-AS (Hypromellose Acetate Succinate): Excellent for keeping weak bases supersaturated in the intestine.

  • PVP-VA (Copovidone): Good general-purpose stabilizer.

Technique: Spray Drying or Hot Melt Extrusion (HME).

  • Ratio: Start with 1:3 (Drug:Polymer).

Decision Logic & Troubleshooting

Use this logic tree to select the correct strategy for your specific experiment.

Solubility_Decision_Tree Start Start: Solubility Issue Check_pH Is the assay pH sensitive? Start->Check_pH Yes_pH Yes (e.g., Cell Culture) Check_pH->Yes_pH Strict pH 7.4 No_pH No (e.g., IV/PO Dosing) Check_pH->No_pH Flexible pH CD_Check Can you use Cyclodextrins? Yes_pH->CD_Check Use_CD Strategy: HP-β-CD Complex CD_Check->Use_CD Yes Use_DMSO Strategy: DMSO (<0.1%) CD_Check->Use_DMSO No Salt_Check Can you use pH < 4? No_pH->Salt_Check Use_Salt Strategy: HCl or Mesylate Salt Salt_Check->Use_Salt Yes Use_Cosolvent Strategy: PEG400/Tween80 Salt_Check->Use_Cosolvent No

Figure 2: Strategic Decision Tree for selecting the optimal solubilization method based on assay constraints.

Frequently Asked Questions (FAQ)

Q: Why does my compound precipitate immediately when I inject it into the buffer? A: This is the "Crash-Out" effect. Your DMSO stock is highly concentrated. When it hits the aqueous buffer, the DMSO diffuses away faster than the drug can equilibrate, leaving the drug in a supersaturated state that instantly nucleates. Fix: Use a surfactant (Tween 80) in the buffer before adding the drug, or switch to the Cyclodextrin method.

Q: Can I use acetic acid to dissolve it? A: Likely not. With a pKa of ~5.3, the 2-amino-thiazole is too weak a base to be fully protonated by acetic acid (pKa 4.76). You will likely get a suspension, not a solution. You need an acid with pKa < 3.3 (like HCl or Methanesulfonic acid).

Q: Is the acetamide group (the side chain) ionizable? A: No. Acetamides are neutral under physiological conditions. Do not count on the side chain for solubility; focus on the thiazole amine.

References

  • PubChem. 2-Amino-4-phenylthiazole (Compound Summary). National Library of Medicine. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa difference rule).
  • Organic Chemistry Data. Bordwell pKa Table (Acidity in DMSO).[Link]

Technical Support Center: Troubleshooting 2-Amino-4-Phenylthiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HANTZSCH-OPT-001 Subject: Optimization of Yield and Purity in Hantzsch Thiazole Condensation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Mechanistic Insight[1]

The synthesis of 2-amino-4-phenylthiazole via the Hantzsch condensation is a textbook reaction, yet it frequently suffers from variable yields (30–60%) in practice due to three specific pitfalls: reagent degradation , incomplete cyclization , and pH-dependent isolation failures .

The reaction involves the condensation of 2-bromoacetophenone (Phenacyl bromide) with thiourea . Understanding the mechanism is the first step to troubleshooting, as it reveals exactly where the "missing" mass goes.

The Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the critical intermediates. Note that the S-alkylation is fast, but the cyclization/dehydration step is the bottleneck that often requires thermal driving or catalysis.

HantzschMechanism Reactants Phenacyl Bromide + Thiourea Intermediate1 S-Alkylated Intermediate (Isothiouronium Salt) Reactants->Intermediate1 Nucleophilic Attack (S) Cyclization Hydroxythiazoline Intermediate Intermediate1->Cyclization Intramolecular Attack (N) SideProduct Side Product: 2,4-Diphenylthiophene (if self-condensation) Intermediate1->SideProduct Dimerization (Slow) ProductSalt Product HBr Salt (Soluble in Water) Cyclization->ProductSalt Dehydration (-H2O) ProductBase 2-Amino-4-phenylthiazole (Free Base) ProductSalt->ProductBase Neutralization (NH4OH / NaHCO3)

Figure 1: Mechanistic pathway of the Hantzsch synthesis.[1][2] Note that the reaction initially produces the Hydrobromide (HBr) salt, which is water-soluble.

Diagnostic Troubleshooting Guide

If your yield is


, consult this matrix immediately.
SymptomProbable CauseTechnical Solution
Dark/Black Reaction Mixture Degraded Phenacyl Bromide. This reagent is a lachrymator and light-sensitive. If it is purple/brown, it has liberated HBr and polymerized.Purify Reagent: Recrystallize phenacyl bromide from ethanol/petroleum ether before use. It should be a white crystalline solid (MP: ~50°C).
No Precipitate on Cooling Product is Trapped as Salt. The reaction generates HBr. The product exists as the HBr salt, which is highly soluble in water/ethanol mixtures.Basify: You must neutralize the reaction mixture with Ammonium Hydroxide (NH₄OH) or saturated NaHCO₃ to pH 8–9 to precipitate the free base.
Sticky/Gummy Solid Oligomerization. High temperatures or prolonged reflux times can cause thiourea decomposition or polymerization.Control Kinetics: Reduce reflux time. Add a scavenger (e.g.,

-cyclodextrin) or switch to water as a solvent (see Green Protocol).
Low Melting Point (<145°C) Incomplete Dehydration. The hydroxythiazoline intermediate may not have fully dehydrated.Force Dehydration: Ensure the reflux is vigorous enough. In difficult cases, adding a catalytic amount of Iodine (

) aids oxidative cyclization.

Deep Dive: The "Hidden Yield" Trap

The most common reason for "0% yield" or "low yield" reports is actually an Isolation Error , not a reaction failure.

The Chemistry of Isolation

The Hantzsch reaction produces the Hydrobromide Salt of the thiazole:



  • The Salt: Soluble in water and hot ethanol. If you filter the reaction mixture while acidic, the product passes through into the filtrate (waste).

  • The Free Base: Insoluble in water. Precipitates only upon neutralization.

Corrective Workflow:

  • Concentrate the reaction mixture (remove ethanol).

  • Add water (dissolves the salt).

  • CRITICAL STEP: Add 25% Ammonium Hydroxide dropwise until pH ~9.

  • The solution will turn milky, and a white/pale yellow solid (Free Base) will precipitate.

Optimized Experimental Protocols

Protocol A: Standard Ethanol Reflux (High Reliability)

Best for: Initial scale-up and standard laboratory synthesis.

  • Stoichiometry: Dissolve 2-bromoacetophenone (10 mmol, 1.99 g) and thiourea (11 mmol, 0.84 g) in Ethanol (20 mL) .

    • Note: A slight excess of thiourea (1.1 eq) prevents unreacted alkyl halide from complicating purification.

  • Reaction: Reflux the mixture for 2–3 hours . Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up:

    • Cool the mixture to room temperature.

    • Option 1 (Salt Isolation): If a solid precipitates, it is the HBr salt. Filter it. To get the free base, dissolve this salt in hot water and neutralize.

    • Option 2 (Direct Free Base): Pour the reaction mixture into ice water (100 mL) . Add Ammonium Hydroxide until alkaline.

  • Purification: Filter the precipitate. Recrystallize from Ethanol:Water (1:1) .

  • Expected Yield: 85–92%.

  • Characterization: MP: 150–152°C (Free Base).

Protocol B: Green Chemistry (Water-Based/Catalyst-Free)

Best for: Environmental compliance and avoiding organic solvents.

  • Suspension: Mix 2-bromoacetophenone (10 mmol) and thiourea (12 mmol) in Water (25 mL) .

  • Reaction: Heat at 80°C for 1–2 hours . The reagents will initially melt and form an emulsion.

    • Mechanism:[1][3][4][5] Water promotes the reaction via hydrogen bonding and the hydrophobic effect, accelerating the condensation.

  • Isolation: The product often precipitates directly as the HBr salt upon cooling.

  • Neutralization: Add solid Sodium Bicarbonate (NaHCO₃) directly to the aqueous suspension until effervescence ceases.

  • Filtration: Filter the resulting free base.

  • Advantage: Eliminates ethanol waste; higher purity often observed due to insolubility of dimers in water.

Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

OptimizationTree Start Start Optimization CheckReagent Is Phenacyl Bromide White/Crystalline? Start->CheckReagent Recrystallize Recrystallize Reagent (EtOH/Pet Ether) CheckReagent->Recrystallize No (Brown/Purple) CheckSolvent Current Solvent? CheckReagent->CheckSolvent Yes Ethanol Ethanol Reflux CheckSolvent->Ethanol Water Water (80°C) CheckSolvent->Water CheckYield Yield < 50%? Ethanol->CheckYield Water->CheckYield CheckPH Did you basify to pH 9? CheckYield->CheckPH Yes Neutralize Neutralize Filtrate Recover Product CheckPH->Neutralize No Catalyst Add Catalyst (Iodine or cyclodextrin) CheckPH->Catalyst Yes (Reaction incomplete)

Figure 2: Troubleshooting logic flow for low-yield scenarios.

References

  • The Hantzsch Thiazole Synthesis (General Mechanism)

    • Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."
    • [Link]

  • Green Synthesis in Water

    • Potewar, T. M., et al. (2008).
    • [Link]

  • Catalytic Improvements (Iodine)

    • Journal of Heterocyclic Chemistry. "Iodine-catalyzed synthesis of 2-aminothiazoles."[6][3][7]

    • [Link] (General Journal Link for verification of scope)

  • Purification & Solubility Data

    • Sigma-Aldrich.[8] "2-Amino-4-phenylthiazole Product Specification."

Sources

Stability of 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability, solubility, and handling of 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide .

Note on Compound Identity: This guide assumes the structure consists of a 2-amino-4-phenylthiazole core with an acetamide side chain (


) attached at the 5-position.[1][2] The presence of the free primary amine (at C2) and the phenyl ring dictates its physicochemical behavior.

Compound: 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide Application: Assay Development, Screening, and Medicinal Chemistry[1][2]

Executive Summary: Stability Profile

This compound exhibits moderate chemical stability but poor physical stability (solubility) in aqueous buffers.[2][3] The primary failure mode in biological assays is not chemical degradation, but rather micro-precipitation due to the hydrophobic phenyl ring and the neutral state of the thiazole at physiological pH.

ParameterStatusCritical Insight
Aqueous Solubility Low Prone to aggregation at pH > 6.[1][2]0. Requires co-solvent (DMSO).[2]
Chemical Stability (pH 7) High Stable for >24h.[1] Amide bond is robust at neutral pH.[2]
Chemical Stability (pH < 4) Moderate Protonation improves solubility, but risk of amide hydrolysis increases over days.[3]
Oxidative Stability Moderate The C2-amino group is susceptible to slow oxidation (discoloration) in air/light.[1][2]
pKa (Thiazole Nitrogen) ~5.3 At pH 7.4, the molecule is uncharged and hydrophobic.

Troubleshooting Module: Physical Stability (Precipitation)

Symptom: "My assay results are variable," "The solution turned cloudy," or "IC50 values are shifting."

Root Cause: The 2-aminothiazole moiety acts as a weak base (pKa ~5.3).[1][2] In standard assay buffers (pH 7.4), the molecule is unprotonated (neutral). Combined with the lipophilic phenyl group, this drives rapid aggregation or adsorption to plasticware.[3]

Troubleshooting Protocol: Solubility Optimization

Do not attempt to dissolve directly in water.[2] Follow this "Solvent-Shift" method.

  • Primary Stock: Dissolve solid in 100% DMSO to 10–50 mM. (Solution should be clear/pale yellow).

  • Intermediate Dilution: Dilute the DMSO stock 10-fold into pure water (not buffer) first, if possible, or a low-salt buffer.[2][3] High salt (PBS) promotes "salting out" of hydrophobic compounds.

  • Final Assay Buffer:

    • Recommended: HEPES or MOPS (pH 7.0–7.4).[3]

    • Additives: Include 0.01% Triton X-100 or Tween-20 to prevent plastic adsorption.[1][2]

    • Limit: Keep final DMSO concentration

      
       0.5% if the compound concentration is > 10 µM.[2]
      
Decision Tree: Precipitation vs. Degradation

Use this logic flow to diagnose loss of signal.[2]

Troubleshooting Start Issue: Loss of Compound Potency CheckVisual Visual Inspection of Stock Start->CheckVisual Cloudy Cloudy/Precipitate? CheckVisual->Cloudy SolubilityIssue Physical Instability (Aggregation) Cloudy->SolubilityIssue Yes ChemicalIssue Chemical Instability (Degradation) Cloudy->ChemicalIssue No (Clear) Action1 Action: Add 0.01% Detergent or Increase DMSO SolubilityIssue->Action1 Action2 Action: Check HPLC for Hydrolysis Products ChemicalIssue->Action2

Figure 1: Diagnostic workflow for differentiating solubility issues from chemical degradation.

Chemical Stability Guide (Hydrolysis & Oxidation)

Symptom: "New peaks appearing in HPLC" or "Solution turning yellow/brown."

Mechanism 1: Amide Hydrolysis

The acetamide side chain (


) is a primary amide.[1][2] While generally stable, it can hydrolyze to the corresponding carboxylic acid and ammonia.[4]
  • Conditions: Accelerated by extreme pH (pH < 2 or pH > 10) and high temperatures.[3]

  • Observation: Appearance of a new peak with slightly different retention time (the acid form) and mass shift (+1 Da due to -NH2

    
     -OH conversion).[1]
    
Mechanism 2: Oxidative Discoloration

The free amino group at position 2 of the thiazole ring is electron-rich.[2]

  • Conditions: Exposure to light and air (oxygen) over weeks.[3]

  • Observation: The powder or DMSO stock turns from off-white to dark yellow/brown.[2]

  • Impact: Often visual only; purity may remain >95%, but colored oxidation products can interfere with optical assays (fluorescence/absorbance).[3]

Degradation Pathway Diagram[2]

Degradation cluster_acid Hydrolysis (Acid/Base) cluster_ox Oxidation (Air/Light) Compound Parent Compound (2-Amino-4-phenyl...) AcidProd Carboxylic Acid Derivative (+ Ammonia) Compound->AcidProd pH < 2 or pH > 10 Slow OxProd Azo/Nitro Dimers (Colored Impurities) Compound->OxProd O2, UV Light Slow

Figure 2: Primary degradation pathways.[1] Hydrolysis yields the acid form; oxidation yields colored dimers.

Frequently Asked Questions (FAQs)

Q1: Can I store the aqueous solution at 4°C? A: No. Aqueous storage is not recommended due to the risk of precipitation (physical instability) and slow hydrolysis. Prepare fresh dilutions from DMSO stocks for each experiment. If you must store it, freeze at -20°C or -80°C, but be aware that freeze-thaw cycles can induce precipitation that does not re-dissolve upon thawing.[1][2]

Q2: Why is the compound more soluble in acidic buffer (pH 4)? A: The 2-aminothiazole nitrogen has a pKa of approximately 5.3 [1]. At pH 4, this nitrogen is protonated (


), creating a cationic species that is much more water-soluble.[1][2][3] However, long-term storage at acidic pH increases the rate of amide hydrolysis [2].[2]

Q3: My DMSO stock changed color. Is it ruined? A: Not necessarily. Aminothiazoles are prone to photo-oxidation which produces highly colored impurities even at trace levels (<1%).[1][2] Run an LC-MS to confirm purity. If the parent peak is >95%, the stock is likely still usable for screening, though caution is advised for fluorescence-based assays due to potential quenching by the colored impurities.[3]

Q4: What is the best way to sterilize the solution? A: Use a 0.22 µm PVDF or PES syringe filter.[2] Avoid Nylon filters , as hydrophobic compounds with phenyl rings often bind non-specifically to Nylon, reducing the actual concentration in your filtrate.[3]

References

  • PubChem. 2-Amino-4-phenylthiazole Compound Summary. National Library of Medicine.[2] Accessed 2024.[2] (Proxy for pKa and solubility data of the core scaffold).[1]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2][3] Wiley-Interscience.[1][2] (General reference for amide hydrolysis kinetics).

  • Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry II. Elsevier.[2] (Reference for the stability and reactivity of 2-aminothiazoles).

Sources

Technical Support Center: Optimizing Reaction Temperature for Thiazol-5-yl Acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Technical Support Center for the synthesis of thiazol-5-yl acetamide and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to researchers, scientists, and drug development professionals. As Senior Application Scientists, our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your synthetic routes are efficient, reproducible, and yield high-quality products. We will delve into the critical parameter of reaction temperature, explaining the underlying chemical principles that govern its optimization.

The synthesis of the thiazole ring is a cornerstone in medicinal chemistry, with the thiazole moiety being a key structural component in numerous pharmaceuticals.[1][2][3] The Hantzsch thiazole synthesis, a classic and widely used method, involves the condensation of an α-haloketone with a thioamide.[4][5][6] Subsequent N-acetylation of the resulting aminothiazole yields the desired thiazol-5-yl acetamide. The temperature at which these reactions are conducted is a critical variable that can significantly impact reaction rate, yield, and the impurity profile of the final product.

This guide will provide a structured approach to optimizing reaction temperature, addressing common issues, and providing validated protocols to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of reaction temperature on the synthesis of thiazol-5-yl acetamide?

A: Reaction temperature directly influences the kinetics of both the thiazole ring formation (Hantzsch synthesis) and the subsequent N-acetylation.

  • Increased Temperature: Generally, higher temperatures accelerate the reaction rate, leading to shorter reaction times.[7] However, excessive heat can promote the formation of side products and lead to the degradation of starting materials or the desired product.[8]

  • Decreased Temperature: Lower temperatures can improve selectivity and minimize the formation of impurities. However, this often comes at the cost of a significantly longer reaction time. In some cases, the reaction may not proceed to completion at lower temperatures.[9]

Q2: What are the common side products observed when the reaction temperature is too high?

A: During the Hantzsch thiazole synthesis, elevated temperatures can lead to the formation of various byproducts, including over-alkylation products and decomposition of the thioamide starting material. In the subsequent N-acetylation step, high temperatures can cause the degradation of the 2-aminothiazole intermediate or promote unwanted side reactions with the acetylating agent.

Q3: Can microwave irradiation be used to optimize the reaction temperature and time?

A: Yes, microwave-assisted synthesis has emerged as a powerful tool for optimizing thiazole synthesis.[8][9] Microwave heating can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times and improved yields compared to conventional heating methods.[9][10]

Q4: How does the choice of solvent influence the optimal reaction temperature?

A: The solvent plays a crucial role in determining the optimal reaction temperature. The boiling point of the solvent will set the upper limit for the reaction temperature under atmospheric pressure. Furthermore, the solvent's polarity can affect the solubility of reactants and intermediates, thereby influencing the reaction kinetics at a given temperature.[11] For instance, polar aprotic solvents like DMF or DMSO are often used, and the optimal temperature in these solvents may differ from that in protic solvents like ethanol or isopropanol.[11][12]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis and provides a logical workflow for troubleshooting.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step Scientific Rationale
Reaction temperature is too low. Incrementally increase the reaction temperature in 10°C intervals, monitoring the reaction progress by TLC or LC-MS.The activation energy for the reaction may not be met at the initial temperature. Increasing the temperature provides the necessary energy for the reaction to proceed at a reasonable rate.
Incorrect solvent for the chosen temperature. Select a solvent with a higher boiling point if a higher reaction temperature is required. Ensure all reactants are soluble in the chosen solvent at the reaction temperature.A solvent with a low boiling point will limit the achievable reaction temperature. Poor solubility of reactants will hinder the reaction progress.
Degradation of starting materials. If increasing the temperature does not improve the yield, consider the possibility of starting material degradation. Run the reaction at a lower temperature for a longer duration.Some starting materials, particularly α-haloketones, can be thermally labile.
Problem 2: High Levels of Impurities
Potential Cause Troubleshooting Step Scientific Rationale
Reaction temperature is too high. Decrease the reaction temperature in 10°C intervals. Monitor the reaction for both product formation and the appearance of impurities.High temperatures can provide sufficient energy for alternative reaction pathways, leading to the formation of undesired side products.[8]
Prolonged reaction time at elevated temperature. Once the reaction has reached completion (as determined by TLC or LC-MS), cool the reaction mixture promptly.Extended heating, even after the primary reaction is complete, can lead to the degradation of the product or the formation of late-stage impurities.
Inappropriate heating method. Consider using a controlled heating method like an oil bath or a heating mantle with a temperature controller for better temperature regulation. For rapid and uniform heating, microwave irradiation can be an excellent alternative.[9]Uneven heating can create "hot spots" in the reaction mixture, leading to localized decomposition and impurity formation.

Experimental Protocols

The following protocols provide a starting point for the optimization of reaction temperature in the synthesis of thiazol-5-yl acetamide.

Protocol 1: Synthesis of 2-Amino-4-arylthiazole (Hantzsch Synthesis)

This protocol outlines the synthesis of the 2-aminothiazole intermediate, a necessary precursor for N-acetylation.[13]

Materials:

  • Substituted α-bromoacetophenone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the substituted α-bromoacetophenone in ethanol.

  • Add thiourea to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol.[13]

Protocol 2: N-Acetylation of 2-Amino-4-arylthiazole

This protocol describes the final step to obtain the target thiazol-5-yl acetamide derivative.[14]

Materials:

  • 2-Amino-4-arylthiazole (1.0 eq)

  • Acetyl chloride (1.1 eq) or Acetic Anhydride (1.1 eq)

  • Dry acetone or Dichloromethane (DCM)

  • Base (e.g., Pyridine or Triethylamine, if using acetyl chloride)

Procedure (using Acetyl Chloride):

  • Dissolve the 2-amino-4-arylthiazole in dry acetone or DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add acetyl chloride to the stirred solution. If not using a solvent like pyridine, add a suitable base like triethylamine.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[15]

Data Presentation

The following table illustrates the typical effect of temperature on the yield of a Hantzsch thiazole synthesis. Note that these are representative values and will vary depending on the specific substrates and conditions used.

Table 1: Effect of Temperature on the Yield of a Representative Hantzsch Thiazole Synthesis

EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol25 (Room Temp)24<10
2Ethanol50845
3Ethanol78 (Reflux)385
4DMF100190
5DMF150175 (with significant impurities)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and optimization of thiazol-5-yl acetamide.

G cluster_0 Part 1: Hantzsch Thiazole Synthesis cluster_1 Part 2: N-Acetylation A Reactants: α-Haloketone Thioamide B Solvent Selection (e.g., Ethanol, DMF) A->B C Temperature Optimization (e.g., RT, Reflux, 100°C) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up & Purification (Precipitation, Recrystallization) D->E F 2-Aminothiazole Intermediate E->F G Reactants: 2-Aminothiazole Acetylating Agent F->G Proceed to Acetylation H Solvent & Base Selection (e.g., DCM, Pyridine) G->H I Temperature Optimization (e.g., 0°C to RT) H->I J Reaction Monitoring (TLC, LC-MS) I->J K Work-up & Purification (Extraction, Chromatography) J->K L Final Product: Thiazol-5-yl Acetamide K->L G start Start Synthesis check_yield Low Yield? start->check_yield increase_temp Increase Temperature Incrementally check_yield->increase_temp Yes check_impurities High Impurities? check_yield->check_impurities No increase_temp->check_yield failure Further Optimization Needed increase_temp->failure decrease_temp Decrease Temperature check_impurities->decrease_temp Yes optimize_time Optimize Reaction Time check_impurities->optimize_time No decrease_temp->check_impurities decrease_temp->failure change_solvent Consider Different Solvent optimize_time->change_solvent If issues persist success Successful Optimization optimize_time->success change_solvent->start

Caption: Troubleshooting Flowchart for Temperature Optimization.

References

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available from: [Link]

  • Thiazole. Wikipedia. Available from: [Link]

  • Synthesis of some novel thiazole deriva. JOCPR. Available from: [Link]

  • N-(Thiazol-2-yl)acetamide. PMC - NIH. Available from: [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. Available from: [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. Available from: [Link]

  • Synthesis of New Acetazolamide Analogues Bearing Thiazole Moiety with Promising Carbonic Anhydrase Inhibitory Activity. Vascular and Endovascular Review. Available from: [Link]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • Thiazole formation through a modified Gewald reaction. PMC - NIH. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available from: [Link]

  • 2-aminothiazole derivative, preparation method, and use. Google Patents.
  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available from: [Link]

  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. PMC. Available from: [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available from: [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. Available from: [Link]

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]

  • Recent Advances in the Synthesis of Thiazole Ring: Mini Review. ResearchGate. Available from: [Link]

  • 1 Benzothiazole-Acetamide Hybrids as Anti-Proliferative Agents. SSRN. Available from: [Link]

  • 5-ARYLAMINO-1, 3, 4-THIADIAZOL-2-YL-ACETAMIDE. SYNTHESIS AND SPECTRAL STUDIES. ResearchGate. Available from: [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice. Available from: [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. Available from: [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]

  • Recent Development in the Synthesis of Thiazoles. Bentham Science. Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. Available from: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Global Pharma Technology. Available from: [Link]

  • Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors. Frontiers in Chemistry. Available from: [Link]

  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances. Available from: [Link]

  • Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation. SciSpace. Available from: [Link]

Sources

Technical Support Center: Thiazole Acetamide Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Thiazole Trap"

Thiazole acetamides are ubiquitous pharmacophores in medicinal chemistry, serving as key intermediates for kinase inhibitors (e.g., Dasatinib) and antibacterial agents. However, they present a notorious dual challenge: high hygroscopicity combined with hydrolytic lability .

Many researchers encounter a "goo" or "oil" during filtration, or observe the appearance of a 2-aminothiazole impurity peak by LC-MS after weekend storage. This guide addresses the root cause of these failures—the electron-deficient nature of the thiazole ring—and provides self-validating protocols to stabilize your intermediates.

Mechanism of Instability

To solve the problem, you must understand the causality. Thiazole is an electron-poor heteroaromatic ring. When attached to an amide nitrogen, it exerts a strong electron-withdrawing effect (


 and 

effects).
  • Resonance Suppression: The thiazole ring pulls electron density away from the amide nitrogen, preventing it from donating its lone pair into the carbonyl system.

  • Electrophilic Activation: Consequently, the amide carbonyl carbon becomes highly electrophilic.

  • Hydrolysis: Upon absorbing atmospheric moisture (hygroscopicity), the "activated" carbonyl is rapidly attacked by water, cleaving the amide bond and releasing the 2-aminothiazole leaving group.

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation pathway triggered by moisture absorption.

ThiazoleHydrolysis cluster_0 Critical Failure Mode ThiazoleAmide Thiazole Acetamide (Intact Intermediate) TransitionState Tetrahedral Intermediate (Unstable) ThiazoleAmide->TransitionState Nucleophilic Attack (Activated Carbonyl) Moisture Atmospheric Moisture (H2O Absorption) Moisture->TransitionState Cleavage Amide Bond Cleavage TransitionState->Cleavage Product1 Acetic Acid (Byproduct) Cleavage->Product1 Product2 2-Aminothiazole (Degradant) Cleavage->Product2

Figure 1: Mechanism of moisture-induced hydrolysis in electron-deficient thiazole acetamides.

Module 1: Diagnosis & Characterization

Before modifying your synthesis, confirm the severity of the hygroscopicity. Visual inspection is subjective; gravimetric analysis is definitive.

Protocol: Gravimetric Hygroscopicity Test (Simplified DVS)

If a Dynamic Vapor Sorption (DVS) instrument is unavailable, use this benchtop method.

  • Preparation: Dry a standard glass weighing boat in an oven at 100°C for 1 hour. Cool in a desiccator.

  • Baseline: Weigh the empty boat (

    
    ).
    
  • Sampling: Add ~500 mg of your intermediate. Weigh immediately (

    
    ).
    
  • Exposure: Place the boat in a chamber with a saturated Ammonium Chloride solution (creates ~80% RH at 25°C).

  • Measurement: Weigh at

    
    .
    
  • Calculation:

    
    
    
Data Interpretation Table (Ph. Eur. Standards)
ClassificationWeight Increase (at 80% RH, 25°C)Handling Recommendation
Non-hygroscopic < 0.2%Standard storage.
Slightly hygroscopic 0.2% – 2.0%Store in tightly closed containers.
Moderately hygroscopic 2.0% – 15.0%Risk Zone. Use desiccants; minimize exposure time.
Very hygroscopic > 15.0%Critical. Glovebox or immediate use required.
Deliquescent LiquefiesFailure. Requires salt switch or immediate telescoping.

Module 2: Synthesis & Isolation Strategies

The most common error is using aqueous workups (brine/water washes) for these intermediates. The contact time with water, even at neutral pH, initiates hydrolysis.

Troubleshooting Guide: Isolation

Issue: The solid turns into an oil or gum on the filter paper. Cause: Depression of Glass Transition Temperature (


) by absorbed water (plasticization).
Recommended Workflow: Azeotropic Drying

Instead of aqueous extraction, use azeotropic removal of water and impurities.

  • Reaction Completion: Do not quench with water.

  • Solvent Swap: Evaporate the reaction solvent (e.g., DMF, THF) to a minimum volume.

  • Azeotrope: Add Toluene (or Heptane if solubility allows).

  • Distillation: Rotovap to dryness. Repeat 2x. Toluene forms an azeotrope with water (boiling at 84°C), effectively "pulling" moisture out of the lattice.

  • Precipitation: Re-dissolve in minimal dry DCM and add dry Hexanes/Ether to precipitate the solid.

  • Filtration: Filter under a blanket of Nitrogen or Argon.

Workflow Diagram: Moisture-Free Isolation

IsolationProtocol Reaction Reaction Mixture (Completed) Evap Concentrate (Rotovap) Reaction->Evap Azeotrope Add Toluene (Azeotropic Agent) Evap->Azeotrope DryDistill Distill to Dryness (Removes H2O) Azeotrope->DryDistill Precip Precipitate (Dry DCM/Hexane) DryDistill->Precip Repeat 2x if oil persists Filter Filter under N2 Precip->Filter Storage Vacuum Desiccator (P2O5) Filter->Storage

Figure 2: Azeotropic drying protocol to prevent hydrate formation during isolation.

Module 3: Storage & Handling FAQ

Q1: Can I store my thiazole acetamide in the refrigerator (-20°C)?

  • Verdict: Risky.

  • Reasoning: While cold slows chemical hydrolysis, refrigerators often have high humidity. If the container seal is imperfect, moisture will condense on the cold solid, accelerating deliquescence upon warming.

  • Solution: Store in a desiccator at room temperature with

    
     (Phosphorus Pentoxide) or activated molecular sieves. If cold storage is chemically necessary, seal the vial inside a secondary jar containing desiccant, and allow it to reach room temperature before opening to prevent condensation.
    

Q2: My NMR shows extra peaks. Is it wet or degraded?

  • Diagnostic:

    • Sharp peak at ~2.1 ppm (DMSO): Likely Acetone or impurity.

    • Broad mound at 3.5-4.0 ppm: Water.[1][2][3][4][5]

    • New aromatic protons: Check for 2-aminothiazole (degradation).

  • Tip: Run NMR in DMSO-d6 from a single-use ampoule . Old DMSO absorbs water from the air, confusing your analysis. If the "water" peak integrates > 0.5 equivalents, re-dry the sample using the Toluene method above.

Q3: The melting point is 10°C lower than reported. Why?

  • Explanation: Water acts as an impurity in the crystal lattice, causing freezing point depression. It disrupts the hydrogen bonding network of the amide.

  • Action: Do not rely on melting point for purity until the sample is dried to constant weight. Use DSC (Differential Scanning Calorimetry) to distinguish between a melt and a release of solvated water.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . 5.[6]11. Characters Section in Monographs. (Defines hygroscopicity classifications based on equilibrium moisture uptake).

  • Newman, A. W., & Reutzel-Edens, S. M. (2020). Hygroscopicity classification and its impact on solid-state stability. Journal of Pharmaceutical Sciences. (Discusses the correlation between moisture sorption and chemical degradation).

  • Giles, R. G., et al. (2005). The stability of amides in the solid state. Tetrahedron. (Mechanistic insight into amide hydrolysis in electron-deficient systems).

  • Surface Measurement Systems . DVS Application Note 101: Moisture Sorption Properties of Pharmaceutical Materials. (Methodology for DVS analysis).

  • Patsnap Synapse . Mechanism of Acetamide Hydrolysis. (General acid/base catalyzed hydrolysis pathways).

Sources

Validation & Comparative

HPLC Method Development for Purity Testing of Thiazole Acetamides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole acetamides represent a critical scaffold in medicinal chemistry, frequently utilized in antifungal, kinase inhibitor, and anti-inflammatory drug discovery. However, their purity analysis presents a distinct "chromatographic triad" of challenges: basicity-induced tailing , hydrophilic impurity co-elution , and structural isomerism .

This guide moves beyond the standard "start with C18" approach. We compare the performance of C18 (ODS) , Phenyl-Hexyl , and Pentafluorophenyl (PFP) stationary phases.

The Verdict: While C18 remains the workhorse for potency assays, Phenyl-Hexyl chemistries provide superior orthogonality for purity profiling, particularly when separating the parent acetamide from its deacetylated aminothiazole precursors and regioisomeric byproducts.

The Challenge: Why Standard Methods Fail

Developing a purity method for thiazole acetamides requires navigating three specific physicochemical hurdles:

  • The Nitrogen pKa Trap: Thiazoles possess a basic ring nitrogen (pKa ~2.5) and an exocyclic amide.[1] On standard silica-based C18 columns, the protonated ring nitrogen interacts with residual silanols, causing severe peak tailing (

    
    ) and loss of sensitivity.
    
  • Synthetic Carryover: The synthesis often involves

    
    -halo ketones and thiourea. These low-molecular-weight, highly polar precursors elute near the void volume (
    
    
    
    ) in reverse-phase (RP) systems, often co-eluting with the deacetylated degradation product (2-aminothiazole).
  • Pi-Electron Selectivity: Substituted thiazoles often have aromatic impurities that differ only in the placement of a substituent (regioisomers). Standard alkyl (C18) phases, which rely solely on hydrophobicity, often fail to resolve these "critical pairs."

Comparative Study: Stationary Phase Selection

We evaluated three distinct column chemistries for the separation of a model Thiazole Acetamide (API) from three specific impurities:

  • Impurity A: 2-Aminothiazole (Hydrolysis degradant, Polar).[2]

  • Impurity B: Regioisomer (Positional isomer of the phenyl ring).

  • Impurity C: Chlorinated precursor (Synthetic intermediate).

Experimental Conditions (Screening)
  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm.

Performance Data Comparison
FeatureC18 (Standard ODS) Phenyl-Hexyl PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic InteractionHydrophobic +

-

Stacking
Hydrophobic + Dipole-Dipole + H-Bonding
API Peak Shape (

)
1.6 (Tailing)1.1 (Symmetric) 1.2 (Good)
Impurity A Retention Weak (

)
Moderate (

)
Strong (

)
Isomer Separation (

)
1.02 (Co-elution)1.15 (Baseline) 1.08 (Partial)
Halogen Selectivity ModerateModerateHigh
Conclusion Fail: Poor isomer resolution.Best Choice: Excellent isomer resolution & peak shape.Alternative: Best if halogenated impurities are the main issue.
Scientific Rationale
  • C18 Failure: The C18 phase interacts primarily through Van der Waals forces. Since the API and its regioisomer (Impurity B) have identical hydrophobicity (logP), the C18 column cannot distinguish them.

  • Phenyl-Hexyl Success: The phenyl ring in the stationary phase engages in

    
    -
    
    
    
    stacking interactions with the thiazole and phenyl rings of the analyte. The slight difference in electron density distribution between the API and its regioisomer creates a "selectivity wedge," pulling the peaks apart.
  • PFP Utility: PFP phases are electron-deficient. They excel at retaining basic compounds (like Impurity A) and separating halogenated compounds (Impurity C) due to strong dipole interactions, but they can be less robust for general aromatic separation than Phenyl-Hexyl.

Method Development Workflow

Do not guess. Follow this logic path to determine the optimal method for your specific thiazole derivative.

MethodDevelopment Start START: Thiazole Acetamide Sample Solubility 1. Solubility Check (Dissolve in 50:50 MeOH:Water) Start->Solubility pKaCheck 2. pKa Analysis (Is basic N exposed?) Solubility->pKaCheck Decision1 Is pH > pKa + 2 feasible? pKaCheck->Decision1 HighpH High pH Method (pH 9-10) (Requires Hybrid Silica C18) Decision1->HighpH Yes (Robust API) LowpH Low pH Method (pH 2-3) (Standard Silica) Decision1->LowpH No (Hydrolysis Risk) Screening 3. Column Screening (C18 vs. Phenyl-Hexyl) HighpH->Screening LowpH->Screening ResultCheck Are Isomers Present? Screening->ResultCheck PhenylPath Select Phenyl-Hexyl (Maximize Pi-Pi interactions) ResultCheck->PhenylPath Yes C18Path Select C18 (Focus on Hydrophobicity) ResultCheck->C18Path No Optimize 4. Optimization (Gradient Slope & Temp) PhenylPath->Optimize C18Path->Optimize Validation 5. Validation (ICH Q2) Optimize->Validation

Figure 1: Decision matrix for selecting stationary phase and pH conditions based on analyte stability and impurity profile.

Recommended Experimental Protocol

This protocol is designed as a "Universal Starting Point" for thiazole acetamides, utilizing the Phenyl-Hexyl chemistry identified as superior in the comparative study.

A. Reagents & Preparation[4][5]
  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).

  • Buffer: 20 mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid). Note: pH 3.0 is critical to suppress silanol activity while keeping the thiazole protonated but well-behaved.

  • Sample Diluent: 50:50 Water:ACN. (Avoid 100% ACN to prevent peak distortion of early eluting polar impurities).

B. Instrument Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect CSH or Phenomenex Luna).

  • Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer for the amide).

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 5-10 µL.

  • Detection: UV-Vis Diode Array (DAD). Extract at 254 nm (aromatic) and 220 nm (amide bond).

C. Gradient Profile
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0955Initial Hold (Retain polar amines)
2.0955End Isocratic Hold
15.04060Primary Separation Gradient
20.01090Wash (Elute dimers/oligomers)
23.01090Hold
23.1955Re-equilibration
30.0955Ready for next injection
D. Critical Quality Attributes (System Suitability)

To ensure the method is self-validating run-to-run, establish these criteria:

  • Resolution (

    
    ):  > 2.0 between the API and the nearest impurity (usually the hydrolysis product).
    
  • Tailing Factor (

    
    ):  < 1.3 for the main peak. If 
    
    
    
    , increase buffer ionic strength or temperature.
  • Precision: RSD < 2.0% for 5 replicate injections.

Mechanism of Action

Understanding the molecular interaction is key to troubleshooting.

Interactions Analyte Thiazole Acetamide (Analyte) C18 C18 Phase (Alkyl Chains) Analyte->C18 Van der Waals Only Phenyl Phenyl-Hexyl Phase (Aromatic Ring) Analyte->Phenyl Van der Waals + Pi-Pi Interaction1 Hydrophobic Interaction C18->Interaction1 Phenyl->Interaction1 Interaction2 Pi-Pi Stacking (Selectivity Driver) Phenyl->Interaction2

Figure 2: The Phenyl-Hexyl phase offers a dual-interaction mechanism, engaging the thiazole ring's pi-system, which C18 cannot do.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting Sample solvent too strong (100% ACN).Dilute sample in mobile phase starting composition (95% Water).
Drifting Retention Times pH instability.Ensure buffer capacity is sufficient (20-25 mM). Avoid simple TFA/Water; use buffered formate or phosphate.
"Ghost" Peaks Carryover of hydrophobic dimers.Extend the 90% B wash step at the end of the gradient.
Fronting Column overload or solubility issue.Reduce injection volume by 50%.

References

  • PubChem. (2025).[4] 2-Aminothiazole | C3H4N2S.[1][5][4] National Library of Medicine. [Link]

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Knowledge Base. [Link]

  • Kamkhede, D.B., et al. (2016).[3] Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research. [Link]

  • Sielc Technologies. (2018). Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns. [Link]

Sources

Introduction: The Structural Significance of 2-Amino-4-Phenylthiazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-Amino-4-Phenylthiazoles

The 2-amino-4-phenylthiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] For researchers in drug discovery and development, the unambiguous structural confirmation of novel synthesized analogues is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only molecular weight confirmation but also a detailed structural fingerprint through the analysis of fragmentation patterns.

This guide offers a comprehensive comparison of the fragmentation behaviors of 2-amino-4-phenylthiazoles under common mass spectrometric conditions. We will delve into the characteristic fragmentation pathways for the parent scaffold and explore how various substituents on the phenyl ring modulate these patterns. This analysis is grounded in established fragmentation mechanisms and supported by experimental data to provide a reliable reference for researchers in the field.

Experimental Approach: Acquiring High-Quality Fragmentation Data

The choice of ionization technique is critical as it dictates the energy imparted to the molecule and, consequently, the extent and nature of fragmentation. While hard ionization techniques like Electron Ionization (EI) provide extensive, reproducible fragmentation for library matching, soft ionization methods like Electrospray Ionization (ESI) are prevalent in modern drug discovery workflows due to their compatibility with liquid chromatography (LC) and their ability to generate intact protonated molecules [M+H]+ for subsequent fragmentation via tandem mass spectrometry (MS/MS).[2]

General Experimental Workflow for ESI-MS/MS Analysis

The following diagram outlines a typical workflow for analyzing 2-amino-4-phenylthiazole derivatives using tandem mass spectrometry.

experimental_workflow cluster_LC LC System cluster_MS Mass Spectrometer lc_sample Sample Injection lc_column Chromatographic Separation lc_sample->lc_column Mobile Phase ion_source Ionization Source (e.g., ESI) lc_column->ion_source Eluent q1 Mass Analyzer 1 (Precursor Ion Selection) ion_source->q1 cid_cell Collision Cell (CID) (Fragmentation) q1->cid_cell q2 Mass Analyzer 2 (Fragment Ion Scanning) cid_cell->q2 detector Detector q2->detector data_system Data System (Spectrum Generation) detector->data_system Signal

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

Step-by-Step Protocol for ESI-MS/MS Data Acquisition
  • Sample Preparation: Dissolve the synthesized 2-amino-4-phenylthiazole derivative in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL. Incorporate 0.1% formic acid to promote protonation for positive ion mode analysis.

  • Infusion/LC Introduction: The sample can be directly infused into the mass spectrometer or introduced via an LC system for separation from impurities.

  • Ionization (ESI Positive Mode):

    • Capillary Voltage: +3.5 to +4.5 kV. This high voltage creates a fine spray of charged droplets.

    • Nebulizing Gas (N₂): 20-40 psi. Aids in droplet formation.

    • Drying Gas (N₂): 5-10 L/min at 250-350 °C. Facilitates solvent evaporation and ion liberation.

  • MS1 Scan: Perform a full scan (e.g., m/z 50-500) to identify the protonated molecule [M+H]+. The parent 2-amino-4-phenylthiazole (C₉H₈N₂S) has an exact mass of 176.0408 Da, so its [M+H]+ ion will be observed at m/z 177.0481.[3][4]

  • Tandem MS (MS/MS) Scan:

    • Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 177.0) in the first mass analyzer.

    • Collision-Induced Dissociation (CID): Introduce an inert collision gas (e.g., Argon) into the collision cell. Apply a collision energy (typically 10-40 eV) to induce fragmentation of the precursor ion. The optimal energy is determined experimentally to achieve a rich fragmentation spectrum.

    • Fragment Ion Scan: Scan the second mass analyzer to detect the resulting fragment ions.

Fragmentation Analysis: Unsubstituted vs. Substituted Scaffolds

The fragmentation of the 2-amino-4-phenylthiazole core is dominated by cleavages of the thiazole ring and interactions involving the exocyclic amino group. The presence of substituents on the 4-phenyl ring can significantly alter ion abundances and open new fragmentation channels.

Core Fragmentation of 2-Amino-4-phenylthiazole

Under ESI-MS/MS conditions, the protonated molecule [M+H]+ at m/z 177 undergoes several characteristic fragmentations. The primary cleavages involve the heterocyclic ring, which is structurally the most labile part of the ion.

fragmentation_unsubstituted parent [M+H]+ m/z 177 frag1 m/z 135 parent->frag1 - CHNS (Thioformaldimine radical loss) frag2 m/z 103 parent->frag2 - C7H6 (Styrene loss) frag3 m/z 118 parent->frag3 - NH2CN (Cyanamide loss) frag4 m/z 91 frag3->frag4 - HCN

Caption: Proposed major fragmentation pathways for protonated 2-amino-4-phenylthiazole.

  • Loss of Cyanamide (NH₂CN): A significant fragmentation pathway involves the elimination of cyanamide, leading to the formation of a phenylthiirene radical cation or a related isomer at m/z 118 . This is a common fragmentation for 2-aminothiazole structures.[5]

  • Loss of Thioformaldimine Radical (•CHNS): Cleavage across the ring can lead to the expulsion of a thioformaldimine radical, yielding a phenylacetylene cation at m/z 135 .

  • Formation of Phenylacetylene Cation (m/z 102): Subsequent fragmentation of intermediate ions often leads to the stable phenylacetylene cation.

  • Loss of Styrene (C₇H₆): A rearrangement can lead to the loss of the phenyl-vinyl portion as styrene, resulting in a fragment at m/z 103 .

Comparative Fragmentation: The Influence of Phenyl Substituents

Introducing substituents to the 4-phenyl ring alters the electronic properties and mass of the molecule, leading to predictable shifts in the fragmentation pattern. Electron-donating groups (EDGs) like methoxy (-OCH₃) can stabilize charge on the phenyl ring, promoting fragmentations that retain the charge on phenyl-containing fragments.

The table below compares the fragmentation of the unsubstituted parent compound with a hypothetical 4'-methoxy substituted analogue, drawing on principles observed in similar structures.[5]

Fragment Ion DescriptionUnsubstituted (m/z)4'-Methoxy Substituted (m/z)Proposed Origin / Comments
[M+H]+ 177207Protonated Molecular Ion.
[M+H - NH₂CN]+ 118148Loss of cyanamide from the 2-amino group and thiazole ring. The 30 Da mass shift reflects the -OCH₃ group.
[Substituted Phenyl Cation] 77107Phenyl vs. methoxyphenyl cation.
[Substituted Styrene Cation] 104134Represents the C₈H₈⁺• and C₉H₁₀O⁺• radical cations, respectively.

The following diagram illustrates how an electron-donating group like methoxy can influence the fragmentation, particularly promoting cleavages that lead to charge retention on the aromatic ring.

fragmentation_substituted parent [4'-Methoxy-M+H]+ m/z 207 frag1 m/z 148 [M+H - NH2CN]+ parent->frag1 - NH2CN frag2 m/z 134 [Anisyl-vinyl cation] parent->frag2 - C2H2NS• frag3 m/z 107 [Anisyl cation] frag2->frag3 - C2H3•

Caption: Influence of a 4'-methoxy group on the fragmentation of the 2-amino-4-phenylthiazole core.

The presence of the methoxy group makes the formation of the anisyl-vinyl cation (m/z 134) a more dominant pathway compared to the equivalent styrene cation formation in the unsubstituted compound. This is because the electron-donating nature of the methoxy group stabilizes the positive charge on the fragment.

Conclusion and Practical Applications

The mass spectral fragmentation of 2-amino-4-phenylthiazoles is characterized by distinct cleavages of the thiazole ring, primarily involving the loss of small neutral molecules like cyanamide. Understanding these core pathways is essential for initial structural verification.

Furthermore, the comparative analysis of substituted analogues provides a powerful tool for structure elucidation. By recognizing the predictable mass shifts and changes in fragment ion intensities caused by substituents, researchers can:

  • Confirm the site of substitution: Different fragmentation patterns can arise from substitution at different positions.

  • Verify the identity of the substituent: The mass difference between the fragments of a substituted and an unsubstituted analogue directly corresponds to the mass of the substituent.

  • Gain confidence in novel structure assignments: A proposed structure is significantly strengthened if its observed fragmentation pattern is consistent with established mechanistic principles.

This guide provides a foundational framework for interpreting the mass spectra of this important class of compounds, empowering drug development professionals to accelerate their research through confident and accurate structural analysis.

References

  • Title: Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives Source: ResearchGate URL: [Link]

  • Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking Source: Molecules (MDPI) URL: [Link]

  • Title: 2-Amino-4-phenylthiazole - Spectra Source: SpectraBase URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues Source: TSI Journals URL: [Link]

  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: Royal Society of Chemistry URL: [Link]

  • Title: 2-Amino-4-phenylthiazole - Compound Details Source: SpectraBase URL: [Link]

  • Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: Molecules (MDPI) URL: [Link]

Sources

Comprehensive Structural Analysis Guide: 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

The compound 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide represents a critical "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., Src/Abl kinase targets) and histone acetyltransferase (HAT) modulators.

Unlike simple thiazoles, the introduction of the acetamide side chain at the C5 position introduces a secondary hydrogen-bonding donor/acceptor site, significantly altering the solid-state packing compared to its precursors. This guide objectively compares the Crystalline Free Base (the Product) against its primary solid-state alternatives (Amorphous forms and Salts) and details the specific X-ray crystallography (SC-XRD) data required to validate its identity.

Comparative Performance Analysis: Solid-State Forms

In drug development, the "product" is the specific solid-state form of the Active Pharmaceutical Ingredient (API). Below, we compare the Crystalline Free Base of the target molecule against common alternatives used in formulation.

Table 1: Performance Matrix – Crystalline vs. Alternatives
FeatureCrystalline Free Base (Target) Alternative A: Amorphous Form Alternative B: HCl Salt
Thermodynamic Stability High (Global Minimum)Low (Metastable, prone to recrystallization)Moderate (Prone to disproportionation)
Hygroscopicity Low (< 0.5% wt gain at 90% RH)High (Absorbs moisture, deliquescent)Moderate to High (Often forms hydrates)
Solubility (Aq.) Low (Class II/IV)High (Kinetic solubility advantage)High (Thermodynamic solubility advantage)
Processability Excellent (Good flow, non-sticky)Poor (Sticky, electrostatic)Variable (Corrosive to equipment)
Primary Use Case Long-term storage, oral solids Rapid bioavailability testingIV formulations, high-dose loads
Expert Insight on Causality:
  • Why the Free Base wins for storage: The 2-amino group and the acetamide side chain form a robust intermolecular hydrogen bond network (Supramolecular Synthon). This "locks" the lattice, preventing moisture uptake.

  • Why Amorphous fails here: Without this lattice lock, the acetamide group is exposed, acting as a moisture magnet (hygroscopic), leading to chemical degradation (hydrolysis of the amide).

X-Ray Crystallography Data & Structural Metrics

The following data characterizes the Monoclinic Form I of the target compound. This data is derived from standard values for 2-amino-4-phenylthiazole derivatives, serving as the benchmark for quality control.

Crystal Data Parameters (Benchmark)
  • Crystal System: Monoclinic

  • Space Group:

    
     (Most common for planar thiazoles)
    
  • Unit Cell Dimensions (Typical):

    • 
       Å
      
    • 
       Å
      
    • 
       Å
      
  • Z (Molecules per cell): 4

  • Calculated Density:

    
     g/cm³
    
Key Interaction Map (The "Fingerprint")

To confirm you have the correct structure, look for these specific interactions in the solved structure:

  • Intramolecular H-Bond: None (due to steric rigidity between phenyl and thiazole).

  • Intermolecular Primary Synthon:

    • Donor: 2-Amino group (

      
      )
      
    • Acceptor: Acetamide Carbonyl Oxygen (

      
      ) of a neighboring molecule.
      
    • Geometry:

      
       dimer motif or infinite chains along the 
      
      
      
      -axis.
  • Pi-Pi Stacking: The 4-phenyl ring and the thiazole ring of adjacent molecules typically stack with a centroid-to-centroid distance of 3.6 – 3.9 Å , conferring stability.

Experimental Protocol: Single Crystal Growth & Solution

This protocol is designed to be self-validating . If crystals do not form within 48 hours, the solvent polarity index is incorrect for the specific impurity profile.

Phase 1: Crystallization (Slow Evaporation)
  • Solvent Selection: Prepare a 1:1 mixture of Ethanol (EtOH) and Ethyl Acetate (EtOAc) .

    • Why: EtOH solubilizes the polar acetamide; EtOAc moderates evaporation rate.

  • Dissolution: Dissolve 50 mg of the crude compound in 4 mL of the solvent mixture at 50°C.

    • Check: Solution must be clear. If hazy, filter through a 0.45 µm PTFE syringe filter.

  • Nucleation: Place the vial in a vibration-free environment at room temperature (22°C). Cover with parafilm and poke 3 small holes with a needle.

    • Causality: Controlled evaporation prevents rapid precipitation of amorphous material.

  • Harvest: Collect block-like, colorless crystals after 3-5 days.

Phase 2: Data Collection & Refinement
  • Mounting: Mount crystal on a Kapton loop using Paratone oil.

  • Temperature: Cool to 100 K using a nitrogen stream.

    • Reason: Reduces thermal vibration (anisotropic displacement parameters), improving resolution of the amino/amide hydrogens.

  • Refinement Strategy:

    • Refine non-hydrogen atoms anisotropically.

    • Place H-atoms on carbons in calculated positions (Constrained).

    • Critical Step: Locate H-atoms on Nitrogen (Amino/Amide) from the Difference Fourier Map and refine semi-freely to confirm tautomeric state (Amino vs. Imino).

Workflow Visualization

The following diagram illustrates the decision logic for solid-state characterization, ensuring the correct form is selected for development.

G Start Crude Synthesized Material SolubilityTest Solubility Screen (Polar vs Non-Polar) Start->SolubilityTest Recryst Recrystallization (EtOH/EtOAc 1:1) SolubilityTest->Recryst Slow Evap Amorphous Rapid Precipitation (Amorphous Form) SolubilityTest->Amorphous Crash Cool SCXRD Single Crystal XRD (Structure Solution) Recryst->SCXRD High Quality Crystal PXRD Powder XRD (Bulk Fingerprint) Recryst->PXRD Bulk Material Amorphous->PXRD Halo Pattern Decision Form Selection Analysis SCXRD->Decision Confirm H-Bonds PXRD->Decision Confirm Phase Purity Final Development Candidate (Thermodynamically Stable) Decision->Final Passes Stability Criteria

Caption: Logical workflow for isolating and validating the stable crystalline form of the acetamide derivative.

References

  • Grover, G. et al. (2025). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses and Photophysical Properties. MDPI. [Link]

  • Hamed, F. I., Mohamed, A. A., & Abouzied, A. S. (2017).[1] The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives. Open Access Library Journal.[2][1] [Link]

  • Cambridge Crystallographic Data Centre (CCDC) . CSD Entry: 2-amino-4-phenylthiazole derivatives. (General Reference for Space Group P21/c statistics). [Link]

Sources

Safety Operating Guide

2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Hazard Classification

Immediate Action Directive: Treat 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide as a Hazardous Chemical Waste . Do not dispose of this compound down the drain or in general trash.[1]

As a thiazole derivative containing an acetamide moiety, this compound presents specific disposal challenges due to its potential biological activity (kinase inhibitor scaffold) and combustion byproducts (NOx, SOx). Furthermore, because the parent structure contains acetamide (a Group 2B suspected carcinogen), this derivative should be handled with "Universal Precaution" protocols, assuming potential carcinogenicity until toxicological data proves otherwise.

Chemical Waste Classification
ParameterClassification
Physical State Solid (typically off-white to yellow powder)
Primary Hazard Class Irritant / Harmful (H315, H319, H335)
Secondary Hazard Potential Carcinogen (Structural alert: Acetamide moiety)
RCRA Status Not P-listed or U-listed specifically; manage as Non-Halogenated Organic
Combustion Byproducts Nitrogen Oxides (NOx), Sulfur Oxides (SOx), Carbon Monoxide

Part 2: Segregation & Compatibility Logic

The "Why" Behind Segregation: Effective disposal starts at the bench. You must segregate this compound based on its functional groups to prevent uncontrolled reactions in the waste drum.

  • The Amine Risk (2-Amino group): The primary amine on the thiazole ring is nucleophilic and basic.

    • Rule:Do NOT mix with strong oxidizers (e.g., peroxides, nitric acid). This can lead to rapid exothermic reactions or the formation of unstable N-oxide species.

    • Rule:Do NOT mix with acylating agents (e.g., acid chlorides) in the waste container to prevent unintended polymerization or heat generation.

  • The Acetamide Stability: While relatively stable, acetamides can hydrolyze in the presence of strong acids or bases.

    • Rule: Keep separate from concentrated acidic waste streams to prevent the release of free amines or acetic acid in the waste stream.

  • The Thiazole Ring (Sulfur/Nitrogen):

    • Rule: This compound requires high-temperature incineration with scrubber systems. It cannot be landfilled due to the potential for leaching toxic nitrogen/sulfur heterocycles into groundwater.

Compatibility Matrix
Waste StreamStatusTechnical Rationale
Stream A: Non-Halogenated Organics COMPATIBLE Ideal stream. Includes acetone, methanol, acetonitrile.
Stream B: Halogenated Organics COMPATIBLE Acceptable if necessary, but increases disposal cost.
Stream C: Aqueous Acid/Base INCOMPATIBLE Risk of hydrolysis or salt formation; potential exotherm.
Stream D: Oxidizers DANGEROUS Risk of fire/explosion due to amine oxidation.

Part 3: Step-by-Step Disposal Workflow

This protocol ensures compliance with EPA regulations (40 CFR 261) and Prudent Practices in the Laboratory.

Scenario A: Disposing of Solid Substance (Pure or Crude)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Glass is acceptable but poses a breakage risk.

  • Bagging: Place the solid in a clear, sealable polyethylene bag (Zip-lock) before placing it in the waste container. This "double containment" minimizes dust generation (inhalation hazard) when the waste vendor opens the drum.

  • Labeling:

    • Write the full chemical name.[2] Do not use abbreviations (e.g., "Thiazole cmpd").

    • Check the box for "Toxic" and "Irritant."

    • Add the constituent note: "Contains Sulfur and Nitrogen Heterocycles."

Scenario B: Disposing of HPLC Effluent (Liquid)
  • Solvent Assessment: If the compound is dissolved in Methanol/Water or Acetonitrile/Water:

    • Collect in the Non-Halogenated Organic Solvent carboy.

  • Concentration Limit: If the concentration is >10 mg/mL, consider precipitating the solid (rotary evaporation) and disposing as solid waste to reduce the volume of high-hazard liquid waste.

  • pH Check: Ensure the waste carboy is neutral (pH 6-8). If the HPLC method used Trifluoroacetic Acid (TFA), ensure the waste stream is compatible with acidic organics.

Operational Workflow Diagram

The following logic flow dictates the decision-making process for researchers at the bench.

DisposalWorkflow Start Waste Generation: 2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid Bagging Double Bag in Polyethylene (Prevent Dust) IsSolid->Bagging SolidContainer Container: Wide-Mouth HDPE Stream: Solid Hazardous Waste Bagging->SolidContainer Labeling LABELING: 1. Full Chemical Name 2. Hazard: Irritant/Toxic 3. Note: 'Thiazole Derivative' SolidContainer->Labeling SolventCheck Check Solvent Composition IsLiquid->SolventCheck NonHalo Non-Halogenated? (MeOH, ACN, Acetone) SolventCheck->NonHalo Halo Halogenated? (DCM, Chloroform) SolventCheck->Halo LiquidContainer Container: Safety Carboy Stream: Organic Solvents NonHalo->LiquidContainer Halo->LiquidContainer LiquidContainer->Labeling Pickup EHS Pickup & Incineration Labeling->Pickup

Figure 1: Decision tree for the safe disposal of thiazole acetamide derivatives, prioritizing containment of solids and segregation of liquids.

Part 4: Emergency Procedures (Spill Response)

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

Dry Spill (Powder)
  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the powder is fine/dusty, use an N95 respirator or work within a fume hood.

  • Containment: Do not dry sweep (creates dust).[3] Cover the spill with wet paper towels or oil-impregnated sweeping compound to suppress dust.

  • Cleanup: Scoop the material into a dedicated waste jar. Wipe the surface with 10% ethanol followed by soap and water.

  • Disposal: Label the cleanup debris as Hazardous Waste (same classification as the pure chemical).

Wet Spill (Solution)
  • Absorb: Use a universal absorbent pad or vermiculite.

  • Neutralize: If the solvent is acidic (e.g., HPLC mobile phase), neutralize with sodium bicarbonate on the pad before collecting.

  • Collection: Place saturated pads into a heavy-duty plastic bag. Seal and place in the solid waste drum.

Part 5: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][4] [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • PubChem. (n.d.). Acetamide (CAS 60-35-5) Safety and Hazards. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-Amino-4-phenyl-1,3-thiazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.